(2,6-Dichlorobenzyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUBQONLNWTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=C(C=CC=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674546 | |
| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-39-4 | |
| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Substituted Benzylboronic Acids
An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with this compound (CAS No. 1072946-39-4). The content herein moves beyond a simple recitation of facts, offering insights into the causality behind synthetic choices and the practical application of this versatile reagent in modern organic synthesis and drug discovery.
Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] While arylboronic acids have been extensively studied, their benzylic counterparts, such as this compound, offer a unique gateway to C(sp²)-C(sp³) linkages, introducing a flexible, non-planar methylene spacer that is of profound interest in medicinal chemistry for scaffold hopping and exploring new intellectual property space.
The specific substitution pattern of this compound is not trivial. The ortho, ortho-dichloro substitution provides significant steric hindrance around the benzylic carbon. This steric shield can influence reaction kinetics and selectivity in coupling reactions, a feature that can be strategically exploited to control outcomes in complex syntheses. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring, impacting both reactivity and the physicochemical properties of downstream products. This guide will dissect the synthesis, properties, and critical applications of this specific reagent, grounding theoretical principles in practical, field-proven methodologies.
Physicochemical and Structural Characteristics
This compound is a white to off-white solid at room temperature. Like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine, particularly in the solid state or under dehydrating conditions.[3] This equilibrium is important to consider, as it can affect solubility and reactivity. Rehydration to the monomeric acid form typically occurs readily in the presence of water or protic solvents.
| Property | Value | Source(s) |
| CAS Number | 1072946-39-4 | [4][5][6] |
| Molecular Formula | C₇H₇BCl₂O₂ | [4][7][8] |
| Molecular Weight | 204.85 g/mol | [4][6] |
| MDL Number | MFCD11053805 | [4] |
Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features:
-
¹H NMR: Expect a singlet for the benzylic protons (-CH₂-) and a multiplet system for the three aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: Signals for the benzylic carbon, the boron-bound aromatic carbon, the two chlorine-bound carbons, and the remaining aromatic carbons would be observed. Data from the analogous 2,6-dichlorobenzyl alcohol can provide a reference for expected chemical shifts of the substituted ring.[9][10]
-
¹¹B NMR: A broad singlet is expected, with a chemical shift that is highly sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral) and the pH of the medium.[11]
Synthesis Methodologies: A Practical Perspective
The synthesis of benzylboronic acids can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, functional group tolerance, and scalability requirements.
Pathway 1: Grignard Reagent Formation and Borylation
This classic and robust method involves the reaction of a benzyl halide with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate ester.[12] This pathway is advantageous due to the low cost of the reagents and its straightforward execution.
The causality here is clear: the highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic boron atom of the borate ester. A critical consideration is the need for strictly anhydrous conditions to prevent the quenching of the Grignard reagent by protic contaminants.
Caption: Grignard-based synthesis workflow.
Experimental Protocol: Grignard Synthesis
-
System Validation: This protocol is self-validating. The successful formation of the Grignard reagent can be qualitatively confirmed by a color change and exotherm. The final product is validated by standard analytical techniques (NMR, LC-MS) against a reference standard or expected spectral data.
-
Materials:
-
2,6-Dichlorobenzyl chloride (1.0 eq)
-
Magnesium turnings (1.2 eq), activated
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
Hydrochloric acid (2M aqueous solution)
-
Iodine crystal (catalytic)
-
-
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings and a single crystal of iodine.
-
Grignard Initiation: Add a small portion of a solution of 2,6-dichlorobenzyl chloride in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation.
-
Grignard Formation: Once initiated, add the remaining 2,6-dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. The choice of low temperature is critical to prevent over-addition and side reactions.
-
Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by adding 2M HCl. This step hydrolyzes the borate ester to the desired boronic acid.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
-
Pathway 2: Palladium-Catalyzed Miyaura Borylation
For substrates where Grignard formation is problematic (e.g., due to incompatible functional groups), the Miyaura borylation offers a powerful alternative.[13] This reaction couples an organic halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), under palladium catalysis. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired, though it is often used directly in subsequent coupling reactions.[14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this compound is the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis for constructing C-C bonds.[15] The reaction couples the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst (ligand), base, and solvent is crucial and interdependent. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
System Validation: This protocol's success is validated by the consumption of starting materials and the formation of the desired coupled product, monitored by TLC or LC-MS. The identity and purity of the final product are confirmed by NMR and mass spectrometry.
-
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (10:1 v/v)
-
-
Procedure:
-
Reactor Setup: To a reaction vial, add the aryl bromide, this compound, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the toluene. The ligand choice (SPhos) is deliberate; bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps for challenging substrates.
-
Reaction Assembly: Add the catalyst solution to the main reaction vial. Add the toluene/water solvent mixture.
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
-
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines accelerate key catalytic steps. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form the boronate "ate" complex. |
| Solvent | Toluene, Dioxane, THF (often with water) | Solubilizes reactants; water can aid in base dissolution and facilitate the catalytic cycle. |
| Temperature | 60 - 110 °C | Provides thermal energy to overcome activation barriers. |
Role in Drug Discovery and Development
The boronic acid functional group is more than just a synthetic handle; it is a validated pharmacophore. Several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, and the β-lactamase inhibitor Vaborbactam, feature a boronic acid moiety.[16][17] This group can form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of certain enzymes, leading to potent and specific inhibition.[18]
This compound serves as a valuable building block for synthesizing novel drug candidates. The 2,6-dichlorophenyl moiety can engage in halogen bonding or occupy hydrophobic pockets within a target protein, while the benzylboronic acid portion provides a vector to position the key boron atom for interaction with the enzyme's active site. The C(sp³) linker introduces conformational flexibility, allowing the molecule to adopt an optimal binding pose.
Stability, Handling, and Storage
Handling: As with most chemical reagents, this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).
Stability: Boronic acids are generally stable solids. However, they can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at elevated temperatures, especially in the presence of water.[19] Benzylboronic acids can be particularly susceptible to this process. For long-term stability and ease of handling, conversion to a more robust boronate ester, such as a pinacol or neopentyl glycol ester, is often recommended.[20]
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 1pchem.com [1pchem.com]
- 5. 2,6-DICHLOROBENZYLBORONIC ACID | 1072946-39-4 [chemicalbook.com]
- 6. CAS 1072946-39-4 | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.globalchemmall.com [m.globalchemmall.com]
- 8. This compound | 1072946-39-4 [sigmaaldrich.com]
- 9. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
(2,6-Dichlorobenzyl)boronic acid chemical properties
An In-depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Reactivity, and Applications
Introduction
This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. As with other boronic acids, its utility is anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The presence of the dichlorobenzyl moiety imparts unique steric and electronic properties, making it a valuable reagent for accessing complex molecular architectures in pharmaceutical and materials science research.[3]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.
Core Chemical Properties
The fundamental properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1072946-39-4 | [4] |
| Molecular Formula | C₇H₇BCl₂O₂ | [3][4] |
| Molecular Weight | 204.85 g/mol | [4] |
| Appearance | Typically an off-white to white powder | [3] |
| Purity | Commercially available at ≥95% | [3][5] |
Structure, Acidity, and Reactivity Principles
Structurally, this compound features a boronic acid group [-B(OH)₂] attached to a methylene bridge, which is in turn bonded to a 2,6-dichlorinated phenyl ring. The boron atom is sp² hybridized with a trigonal planar geometry, possessing a vacant p-orbital that confers its characteristic Lewis acidity.[6] This acidity is central to its reactivity, allowing it to form a tetrahedral boronate complex in the presence of a base, a critical step for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][7]
The two chlorine atoms at the ortho positions of the phenyl ring exert significant influence:
-
Steric Hindrance: The bulky chlorine atoms can influence the conformational preferences of the final product, a feature that can be strategically exploited in drug design to control binding to biological targets.
-
Electronic Effects: As electron-withdrawing groups, the chlorine atoms modulate the electronic density of the benzyl system, which can affect reaction kinetics and the properties of the resulting coupled products.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. aoen.lookchem.com [aoen.lookchem.com]
- 4. 1pchem.com [1pchem.com]
- 5. boronpharm.com [boronpharm.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
(2,6-Dichlorobenzyl)boronic Acid: A Structural and Application-Focused Technical Guide
Executive Summary: (2,6-Dichlorobenzyl)boronic acid is a synthetically versatile organoboron compound whose molecular architecture is dominated by the significant steric and electronic influence of its ortho-substituted chlorine atoms. This guide provides an in-depth analysis of its structure, validated synthetic protocols, and its functional implications, particularly in the realm of drug discovery where it serves as a crucial building block for targeted enzyme inhibitors. We will explore the causal relationships between its unique structure and its chemical behavior, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.
Part 1: The Molecular Architecture of this compound
This compound, with the chemical formula C₇H₇BCl₂O₂, is a derivative of boric acid where one hydroxyl group is replaced by a 2,6-dichlorobenzyl substituent.[1][2] This specific substitution pattern is not a trivial modification; it fundamentally dictates the molecule's reactivity, stability, and utility.
Structural Analysis and Steric Influence
The core structure consists of a planar sp²-hybridized boron atom bonded to two hydroxyl groups and a methylene (-CH₂-) carbon, which in turn is attached to a benzene ring.[3] The most defining feature is the presence of two chlorine atoms at the ortho-positions (carbons 2 and 6) relative to the benzyl group.
This "ortho effect" introduces significant steric hindrance around the benzylic carbon and the carbon-boron bond.[4] This steric bulk forces the boronic acid group [-B(OH)₂] and the benzyl group into a conformation that minimizes steric strain, influencing how the molecule can approach and interact with other reagents or biological targets.[5][6] This steric shielding can also contribute to the compound's stability by hindering reactions that might lead to protodeboronation, a common degradation pathway for benzylboronic acids.[7]
Spectroscopic and Crystallographic Characterization
The identity and purity of this compound are unequivocally confirmed through a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Reveals characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons of the boronic acid.
-
¹³C NMR: Provides a map of the carbon skeleton. The ipso-carbon attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.[8]
-
¹¹B NMR: This technique is particularly informative for boron-containing compounds. The chemical shift for the trigonal planar boronic acid typically appears in a characteristic range (around δ 28-30 ppm), confirming the sp² hybridization state of the boron atom.[9]
-
A summary of key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1072946-39-4 | [1][13] |
| Molecular Formula | C₇H₇BCl₂O₂ | [1] |
| Molecular Weight | 204.85 g/mol | [1] |
| pKa | ~9 (Typical for boronic acids) | [14] |
Part 2: Synthesis and Characterization Workflow
The synthesis of this compound is most reliably achieved through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis. This method offers high yields and a straightforward procedure.[15][16]
Detailed Experimental Protocol: Grignard-Based Synthesis
This protocol describes a self-validating system where the successful formation of the Grignard reagent is a prerequisite for the subsequent borylation step.
Objective: To synthesize this compound from 2,6-dichlorobenzyl chloride.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Magnesium (Mg) turnings
-
Iodine (crystal, as initiator)
-
Triisopropyl borate [B(O-i-Pr)₃]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to an oven-dried flask equipped with a reflux condenser.
-
Add a small crystal of iodine.
-
Dissolve 2,6-dichlorobenzyl chloride in anhydrous THF and add a small portion to the magnesium. Gentle heating may be required to initiate the reaction (indicated by color change and bubbling).
-
Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux. After addition is complete, continue refluxing until the magnesium is consumed. This forms the Grignard reagent, (2,6-dichlorobenzyl)magnesium chloride.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C (dry ice/acetone bath). This low temperature is critical to prevent over-addition to the borate ester.[16]
-
Slowly add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).
-
Confirm the structure and assess purity using NMR spectroscopy (¹H, ¹³C, ¹¹B) and Mass Spectrometry.
-
Synthesis and Purification Workflow Diagram
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Part 3: Applications in Drug Discovery
Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, largely due to the unique properties of the boron atom.[17][18][19] They can act as Lewis acids and form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[14]
A Key Pharmacophore for Serine Protease Inhibitors
This compound and its derivatives are particularly valuable as inhibitors of serine proteases.[20][21] The mechanism involves the empty p-orbital of the sp²-hybridized boron atom accepting a lone pair of electrons from the catalytic serine's hydroxyl group.[22][23] This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[24]
The 2,6-dichlorobenzyl moiety serves as a potent hydrophobic "warhead" that can occupy and interact with specific hydrophobic pockets (often denoted as S1, S2, etc.) within the enzyme's active site. The steric bulk provided by the chlorine atoms can enhance binding affinity and selectivity for proteases with appropriately shaped pockets, while the electron-withdrawing nature of the halogens can modulate the Lewis acidity of the boron atom.
Mechanism of Serine Protease Inhibition
The diagram below illustrates the general mechanism by which a benzylboronic acid derivative inhibits a serine protease, forming a covalent, transition-state-like complex.
Caption: Covalent inhibition of a serine protease by a benzylboronic acid derivative.
Conclusion
The molecular structure of this compound is intrinsically linked to its function. The ortho-dichloro substitution pattern imparts significant steric and electronic properties that are not only crucial for its chemical synthesis and stability but are also masterfully exploited in the rational design of potent and selective enzyme inhibitors. This guide has provided a framework for understanding this molecule from its fundamental architecture to its practical application, offering a valuable resource for scientists engaged in synthetic chemistry and drug development.
References
- 1. 1pchem.com [1pchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 1072946-39-4 [sigmaaldrich.com]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 16. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichlorobenzyl)boronic acid, a halogenated derivative of benzylboronic acid, is a versatile reagent in modern organic synthesis and medicinal chemistry. Its unique structural features, including the sterically hindered and electron-deficient aromatic ring, impart distinct reactivity and properties that are of significant interest to researchers. This guide provides a comprehensive overview of this compound, covering its synthesis, purification, physicochemical properties, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery. Detailed experimental protocols and mechanistic insights are provided to serve as a valuable resource for scientists in the field.
Introduction: The Significance of Substituted Benzylboronic Acids
Boronic acids and their derivatives have become indispensable tools in organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Among the vast family of boronic acids, benzylboronic acids are particularly valuable building blocks for introducing the benzyl moiety, a common structural motif in a wide range of biologically active compounds.[2] The ability to functionalize the aromatic ring of benzylboronic acids provides a powerful handle to modulate the steric and electronic properties of the resulting molecules, thereby fine-tuning their biological activity and pharmacokinetic profiles.[3][4] this compound, with its two chlorine atoms positioned ortho to the boronic acid group, presents a sterically demanding and electron-deficient scaffold, offering unique opportunities for synthetic chemists and drug designers.
Physicochemical Properties and Spectroscopic Characterization
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1072946-39-4 | [5] |
| Molecular Formula | C₇H₇BCl₂O₂ | [5] |
| Molecular Weight | 204.85 g/mol | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. Due to the symmetrical substitution pattern, the aromatic region may display a complex splitting pattern. The benzylic protons would appear as a singlet. It is important to note that boronic acids can form boroxines (cyclic trimers) through dehydration, which can lead to complex and sometimes unintelligible NMR spectra.[7] Running the NMR in a solvent like d₄-methanol can help break up these oligomers and provide a clearer spectrum.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbons attached to the chlorine atoms will be significantly influenced by their electron-withdrawing nature. The carbon atom bonded to the boron atom may be difficult to detect due to quadrupolar relaxation.[6]
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 27-30 ppm is characteristic of a trigonal planar (sp²-hybridized) boron atom in a boronic acid.[6][8]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching (aromatic and aliphatic): Signals typically appear just above and below 3000 cm⁻¹, respectively.
-
C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.
-
B-O stretching: A strong band around 1350 cm⁻¹.
-
C-Cl stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Synthesis and Purification
The synthesis of benzylboronic acids often proceeds through the corresponding boronate esters, which are generally more stable and easier to handle. A common strategy involves the reaction of a suitable organometallic reagent with a borate ester.
Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This method involves the formation of a Grignard reagent from 2,6-dichlorobenzyl chloride, followed by reaction with a trialkyl borate and subsequent hydrolysis.
Detailed Experimental Protocol: A General Procedure
The following is a generalized protocol that can be adapted for the synthesis of this compound.
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
Step 2: Borylation
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 1-2 with hydrochloric acid (e.g., 2 M HCl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification Strategies
Crude boronic acids often contain impurities such as boroxines (anhydrides) and products of protodeboronation.[9] Effective purification is crucial for obtaining material of high purity for subsequent applications.
Protocol 1: Purification by Acid-Base Extraction [9] This method leverages the acidic nature of boronic acids to separate them from neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will form the water-soluble boronate salt and move into the aqueous layer. Repeat the extraction twice.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) with stirring until the pH is acidic (pH 1-2). The pure boronic acid should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization [9] Recrystallization is an effective method for purifying solid boronic acids.
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of an organic solvent and water is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] this compound can serve as a coupling partner in these reactions, although the steric hindrance from the two ortho-chloro substituents can influence its reactivity.
The Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Considerations for Sterically Hindered Coupling Partners
The presence of two ortho-substituents in this compound can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging. To overcome this steric hindrance, specific catalytic systems and reaction conditions may be required. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can be beneficial in promoting the coupling of sterically demanding substrates.[2] Additionally, the choice of base and solvent can significantly impact the reaction outcome.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography on silica gel.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[3][4] The boronic acid moiety can act as a key pharmacophore, often by forming a reversible covalent bond with the active site of an enzyme, leading to potent and selective inhibition.[11]
Benzylboronic acids, in particular, are attractive scaffolds for drug design due to the versatility of the benzyl group in interacting with biological targets.[2] While specific studies on the biological activity of this compound are not widely reported in the literature, its structural features suggest potential applications. The dichlorinated phenyl ring can engage in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, within a protein binding pocket.
The primary application of functionalized benzylboronic acids in drug discovery is their use as enzyme inhibitors. The boronic acid group can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues, such as the serine in serine proteases.
Safety and Handling
Boronic acids are generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so storage in a desiccator is recommended.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and has potential applications in medicinal chemistry. Its sterically hindered and electron-deficient nature provides unique reactivity in cross-coupling reactions and offers opportunities for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific endeavors. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in various fields of chemical science.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ft ir spectroscopy: Topics by Science.gov [science.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a fluorescent boronic acid which reversibly binds to cell walls and a diboronic acid which agglutinates erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of (2,6-Dichlorobenzyl)boronic acid for Drug Discovery Professionals
This guide provides an in-depth exploration of the physical and chemical properties of (2,6-dichlorobenzyl)boronic acid, a member of the versatile class of benzylboronic acids. While specific experimental data for this particular substituted variant is not extensively published, this document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the foundational characteristics of this compound and provides detailed, field-proven methodologies for its full physicochemical characterization. Understanding these properties is a critical prerequisite for its effective application in medicinal chemistry, particularly in the design of enzyme inhibitors and as a building block in Suzuki-Miyaura cross-coupling reactions.[1]
Compound Identity and Structural Characteristics
This compound is an organoboron compound featuring a benzyl group, substituted with two chlorine atoms at the 2 and 6 positions of the phenyl ring, attached to a boronic acid moiety (-B(OH)₂).
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1072946-39-4 | [2] |
| Molecular Formula | C₇H₇BCl₂O₂ | [2] |
| Molecular Weight | 204.85 g/mol | |
| Physical Form | Solid |
The presence of the two chlorine atoms ortho to the benzyl group introduces significant steric hindrance and alters the electronic properties of the aromatic ring, which in turn is expected to influence its reactivity, acidity, and intermolecular interactions compared to unsubstituted benzylboronic acid.
Core Physicochemical Properties: An Overview and Framework for Analysis
Melting Point and Thermal Stability
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Boronic acids typically have high melting points and can be prone to dehydration upon heating to form cyclic trimers known as boroxines.
Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point and other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choices:
-
A sealed pan is crucial to prevent the loss of volatile impurities or water, which could affect the accuracy of the melting point.
-
An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
-
A controlled heating rate ensures thermal equilibrium within the sample, leading to a sharp and reproducible melting peak.
Diagram: DSC Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Solubility is a critical parameter for drug candidates, influencing their formulation, administration, and bioavailability. Boronic acids exhibit variable solubility in aqueous and organic solvents.[3] The solubility of phenylboronic acid, for instance, is moderate in polar organic solvents like ethers and ketones, and low in nonpolar hydrocarbons.
A common method to assess solubility involves determining the concentration at which a compound precipitates from a solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous or organic solvents (e.g., phosphate-buffered saline, ethanol, acetone).
-
Equilibration and Analysis: Allow the solutions to equilibrate. The solubility limit is determined by detecting the onset of precipitation, often using nephelometry or turbidimetry.
Causality Behind Experimental Choices:
-
Starting with a high-concentration stock solution allows for a broad range of concentrations to be tested efficiently.
-
The use of a 96-well plate format enables high-throughput screening of solubility in multiple solvents.
Acidity (pKa)
The acidity of the boronic acid moiety, represented by its pKa value, is crucial as it dictates the equilibrium between the neutral trigonal form and the anionic tetrahedral form at physiological pH.[4] This equilibrium can significantly impact a molecule's ability to interact with biological targets.[4] The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring.
This method relies on the change in the UV absorbance spectrum of the compound as it transitions from its protonated to its deprotonated state.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., a methanol-water mixture).
-
Titration: While monitoring the UV-Vis spectrum, titrate the solution with a standardized base (e.g., NaOH) across a range of pH values.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Causality Behind Experimental Choices:
-
A co-solvent system like methanol-water is often necessary to ensure the solubility of the boronic acid across the entire pH range.
-
Monitoring the full UV-Vis spectrum allows for the selection of an analytical wavelength that shows the most significant change upon ionization, maximizing the accuracy of the determination.
Diagram: Logic for pKa Influence on Biological Activity
Caption: Relationship between pKa, pH, and biological target binding.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. It is important to note that boronic acids can form boroxines, which can lead to complex or broad NMR spectra.[5]
To obtain sharp and interpretable NMR spectra, it is often advantageous to prevent boroxine formation. This can be achieved by:
-
Using a coordinating solvent: Solvents like methanol-d₄ can break up the boroxine trimers through coordination with the boron atom.[5]
-
Conversion to a boronate ester: Derivatization with a diol, such as pinacol, yields a stable boronate ester that typically provides a clean NMR spectrum.[6]
Expected ¹H NMR Spectral Features:
-
A singlet for the benzylic protons (-CH₂-).
-
Multiplets in the aromatic region corresponding to the protons on the dichlorophenyl ring.
-
A broad singlet for the hydroxyl protons of the boronic acid, which may exchange with residual water in the solvent.
Expected ¹³C NMR Spectral Features:
-
A signal for the benzylic carbon.
-
Signals for the aromatic carbons, with the carbon attached to the boron atom potentially showing a broad signal due to quadrupolar relaxation of the boron nucleus.
Stability and Handling
Many boronic acids are stable to air and moisture, making them convenient to handle. However, some, particularly benzylboronic acids, can be susceptible to protodeboronation under certain conditions.[6]
Recommended Storage:
To ensure the long-term integrity of this compound, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Conclusion
This compound is a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for the characterization of its physical properties, which is essential for its effective application. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to confidently advance their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. 1pchem.com [1pchem.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. reddit.com [reddit.com]
- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Properties, and Applications
Foreword: The Emergence of Benzylboronic Acids in Modern Chemistry
The field of organic synthesis has been profoundly impacted by the development and application of boronic acids. First synthesized in 1860, these versatile compounds have become indispensable tools for the construction of complex molecular architectures.[1] While arylboronic acids have long been celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their benzyl counterparts are rapidly gaining prominence in their own right. Benzylboronic acids, characterized by a boronic acid moiety attached to a benzyl group, offer a unique combination of reactivity and stability that makes them highly valuable in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: (2,6-Dichlorobenzyl)boronic acid. We will delve into its synthesis, physicochemical properties, and burgeoning applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical entity.
Introduction to this compound
This compound, with the chemical formula C₇H₇BCl₂O₂ and CAS number 1072946-39-4, is a halogenated benzylboronic acid. The presence of two chlorine atoms in the ortho positions of the benzene ring significantly influences its steric and electronic properties, thereby affecting its reactivity and potential applications.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1072946-39-4 | Internal Database |
| Molecular Formula | C₇H₇BCl₂O₂ | Internal Database |
| Molecular Weight | 204.85 g/mol | Internal Database |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 96-98 °C | [2] |
The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of forming reversible covalent bonds with diols. This property is central to many of its applications, particularly in the design of sensors and in biological systems. At physiological pH, boronic acids can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[1]
Synthesis of this compound: A Practical Approach
Retrosynthetic Analysis and Strategy
The synthesis logically begins with the commercially available 2,6-dichlorotoluene, which can be halogenated to form 2,6-dichlorobenzyl chloride or bromide. This benzyl halide then serves as the precursor for the Grignard reagent, which is subsequently reacted with a trialkyl borate ester to form the boronic ester. Finally, hydrolysis of the ester yields the target this compound.
Retrosynthetic analysis for this compound.
Detailed Experimental Protocol
This protocol outlines a representative synthesis of this compound, proceeding through the formation of a Grignard reagent from 2,6-dichlorobenzyl chloride.
Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride
2,6-Dichlorobenzyl chloride can be synthesized from 2,6-dichlorotoluene via free-radical chlorination. A patent describes a method where chlorine gas is passed through a solution of 2,6-dichlorotoluene in the presence of a catalyst and under light conditions, yielding the desired product with high purity.
Step 2: Preparation of this compound via Grignard Reaction
This procedure is adapted from established methods for the synthesis of boronic acids from Grignard reagents.[3]
Materials:
-
2,6-Dichlorobenzyl chloride
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Boration:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a white to off-white solid.
-
Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel therapeutic agents and as a versatile intermediate in organic synthesis.
Enzyme Inhibition
Boronic acids are well-known for their ability to act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The 2,6-dichloro substitution pattern on the benzyl ring can provide specific steric and electronic interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity. While specific studies on this compound as an enzyme inhibitor are not widely published, related boronic acid derivatives have been extensively investigated as therapeutic agents. For instance, bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for the treatment of multiple myeloma. The development of novel boronic acid-based inhibitors continues to be an active area of research, and this compound represents a promising scaffold for the design of new drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
Benzylboronic acids are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of diarylmethane structures. These motifs are prevalent in many biologically active compounds. The 2,6-dichloro substituents can influence the electronic properties of the aromatic ring and provide steric hindrance, which can be exploited to control the regioselectivity of certain reactions.
Suzuki-Miyaura coupling using this compound.
Precursor for Other Organoboron Reagents
This compound can be readily converted into more stable and easier-to-handle derivatives, such as boronate esters (e.g., pinacol esters) or MIDA (N-methyliminodiacetic acid) boronates. These derivatives often exhibit improved stability towards air and moisture, making them more suitable for long-term storage and for use in automated synthesis platforms.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and organic synthesis. While its discovery is not prominently documented, its synthesis is achievable through established and reliable methods. The presence of the 2,6-dichloro substitution pattern provides a unique handle for chemists to fine-tune the properties of target molecules. As the demand for novel therapeutic agents and advanced materials continues to grow, we anticipate that the utility of functionalized benzylboronic acids, including the subject of this guide, will continue to expand, opening new avenues for innovation in chemical science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Ascendant Role of Benzylboronic Acids in Modern Chemistry: A Technical Guide for Innovators
Introduction: The Versatile Benzylboronic Acid Scaffold
Benzylboronic acids and their derivatives have emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. These compounds, characterized by a benzyl group linked to a boronic acid moiety (-B(OH)₂), possess a unique chemical profile that has propelled their application across diverse scientific domains.[1] The Lewis acidic nature of the boron atom, coupled with its ability to form reversible covalent bonds with diols, underpins their utility as enzyme inhibitors and in the design of sophisticated sensors.[1][2] Furthermore, the C(sp³)-B bond of benzylboronic acids offers a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of benzylboronic acids, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Accessing the Benzylboronic Acid Motif
The synthesis of benzylboronic acids is often achieved through their more stable pinacol ester derivatives, which can be readily deprotected when necessary.[1] Several robust methods have been developed to access these crucial building blocks, each with its own set of advantages and substrate scope.
Grignard Reagent-Based Synthesis
A conventional and widely employed method for preparing benzylboronic acid pinacol esters involves the reaction of a benzyl Grignard reagent with a boron electrophile, such as triisopropyl borate, followed by esterification with pinacol.[4] This approach is particularly useful for small-scale syntheses and when the corresponding benzyl halide is readily available.
Experimental Protocol: Synthesis of Benzylboronic Acid Pinacol Ester via Grignard Reagent [4]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous diethyl ether. Slowly add a solution of the desired benzyl bromide (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add triisopropyl borate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Hydrolysis and Esterification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Pinacol Ester Formation: Add pinacol (1.2 equivalents) to the filtrate and stir the mixture at room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired benzylboronic acid pinacol ester.
"Benzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mg, Et2O" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzyl Grignard" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Triisopropyl Borate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Boronate Ester Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pinacol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzylboronic Acid Pinacol Ester" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Benzyl Bromide" -> "Benzyl Grignard" [label=" + Mg, Et2O"]; "Benzyl Grignard" -> "Boronate Ester Intermediate" [label=" + Triisopropyl Borate"]; "Boronate Ester Intermediate" -> "Benzylboronic Acid Pinacol Ester" [label=" + Pinacol, H+"]; }
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been adapted for the synthesis of benzylboronic acid derivatives.[5] This method typically involves the coupling of a diborylmethane species with an aryl halide, offering a versatile route to a wide range of substituted benzylboronates.[6][7]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Benzylboronate Synthesis [5][8]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like potassium acetate (2.0 equivalents).
-
Solvent and Degassing: Add a degassed solvent, such as dioxane or toluene. Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
"Aryl Halide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diborylmethane" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd Catalyst, Base" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzylboronic Acid Pinacol Ester" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aryl Halide" -> "Benzylboronic Acid Pinacol Ester" [label=" + Diborylmethane"]; "Pd Catalyst, Base" -> "Benzylboronic Acid Pinacol Ester"; }
C-H Borylation
Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of organoboron compounds.[9] Iridium-catalyzed borylation of the benzylic C-H bonds of toluenes and their derivatives provides a direct route to benzylboronic esters.[10][11] This method is particularly attractive for late-stage functionalization of complex molecules.
Experimental Protocol: Iridium-Catalyzed Benzylic C-H Borylation [11]
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the iridium catalyst, for example, [Ir(cod)OMe]₂ (1.5 mol%) and a ligand such as 4,4'-di-tert-butylbipyridine (dtbpy) (3 mol%).
-
Reaction Setup: In a reaction vessel, combine the toluene derivative (1.0 equivalent) and bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents) in a suitable solvent like cyclohexane or methyl-tert-butyl ether (MTBE).
-
Reaction: Add the catalyst solution to the reaction mixture. Seal the vessel and heat to the desired temperature (typically 80-100 °C) for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
"Toluene Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "B2pin2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ir Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzylboronic Acid Pinacol Ester" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Toluene Derivative" -> "Benzylboronic Acid Pinacol Ester" [label=" + B2pin2"]; "Ir Catalyst" -> "Benzylboronic Acid Pinacol Ester"; }
Reactivity and Functionalization: Unleashing the Potential of Benzylboronates
Benzylboronic acids and their esters are versatile intermediates that can undergo a wide array of chemical transformations. Their reactivity can be broadly categorized into reactions involving the boronic acid moiety and functionalization of the benzyl group.
Benzylboronate Anions as Nucleophiles
Activation of benzylboronic esters with a strong base, such as an alkyllithium, generates a nucleophilic benzylboronate species.[3] This "ate" complex can then react with a variety of electrophiles, including aldehydes, ketones, and imines, to form new carbon-carbon and carbon-heteroatom bonds.[1][12]
Functionalization of the Benzyl Group
The benzyl group of benzylboronic acids offers two primary sites for functionalization: the benzylic position and the aromatic ring.
-
Benzylic Functionalization: The benzylic protons can be removed by a strong base to generate a benzylic carbanion, which can then be trapped with various electrophiles.[13]
-
Aromatic Functionalization via Ortho-Lithiation: The presence of a directing group on the aromatic ring can facilitate ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the directing group.[14][15] This strategy provides a powerful means to synthesize highly substituted benzylboronic acid derivatives.
Applications in Drug Discovery and Materials Science
The unique properties of benzylboronic acids have led to their widespread application in both medicinal chemistry and materials science.
Enzyme Inhibition in Medicinal Chemistry
A significant application of benzylboronic acids in drug discovery is their role as enzyme inhibitors.[1] The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues in the active site of enzymes, particularly serine proteases.[16][17][18] This interaction leads to potent and often selective inhibition. The versatility of the benzylboronic acid scaffold allows for fine-tuning of inhibitory potency and selectivity through modification of the substituents on the aromatic ring.[1]
| Benzylboronic Acid Derivative | Target Enzyme | IC₅₀ |
| Phenylboronic acid | Chymotrypsin | Varies with pH[17] |
| Substituted Phenylboronic acids | Subtilisin | Varies with pH and substituent[17] |
Table 1: Inhibitory Activity of Benzylboronic Acid Derivatives against Serine Proteases. The IC₅₀ values are often pH-dependent due to the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.[17]
"Serine Protease" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tetrahedral Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibited Enzyme" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Serine Protease" -> "Tetrahedral Intermediate" [label=" + Benzylboronic Acid"]; "Tetrahedral Intermediate" -> "Inhibited Enzyme"; }
Glucose-Sensing Materials
The ability of boronic acids to form reversible covalent bonds with diols has been harnessed in the development of glucose-responsive materials.[19][20] Polymers functionalized with phenylboronic acid moieties can undergo changes in their physical properties, such as swelling or fluorescence, in response to varying glucose concentrations.[2][21] This has led to the creation of hydrogels and nanoparticles for applications in continuous glucose monitoring and glucose-triggered insulin delivery systems.[2][22]
Conclusion and Future Outlook
Benzylboronic acids represent a dynamic and continually evolving class of compounds with significant implications for both fundamental research and applied sciences. The development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their reactivity, will undoubtedly continue to expand their utility. In the realm of drug discovery, the design of next-generation benzylboronic acid-based inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles remains an active area of investigation. Furthermore, the exploration of their potential in advanced materials, including stimuli-responsive polymers and sensors, promises to yield innovative solutions to pressing challenges in healthcare and technology. As our ability to manipulate and functionalize this versatile scaffold grows, so too will the impact of benzylboronic acids on the scientific landscape.
References
- 1. Reactions of Benzylboronate Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid as a glucose-responsive trigger to tune the insulin release of glycopolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond Benzyl Grignards: Facile Generation of Benzyl Carbanions from Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]
- 16. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. intelon.org [intelon.org]
Methodological & Application
Application Notes & Protocols: (2,6-Dichlorobenzyl)boronic acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Sterically Hindered Boronic Acids
In the landscape of modern synthetic and medicinal chemistry, boronic acids are indispensable tools.[1][2] Their stability, low toxicity, and versatile reactivity—most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have established them as foundational building blocks for creating complex organic molecules.[1] Among the vast arsenal of available boronic acids, (2,6-Dichlorobenzyl)boronic acid emerges as a reagent of particular strategic importance.
The defining feature of this molecule is the presence of two chlorine atoms flanking the benzylic methylene-boronic acid group. This substitution pattern imparts significant steric hindrance and distinct electronic properties. The ortho-chloro substituents can sterically guide reaction trajectories, protect the benzylic position from unwanted metabolic attack in a drug development context, and influence the conformational preferences of the final product. These attributes make this compound a powerful reagent for accessing novel chemical space, particularly in the synthesis of agrochemicals, specialty materials, and next-generation pharmaceutical agents.[3][4]
This guide provides an in-depth exploration of the applications of this compound, focusing on detailed protocols and the underlying scientific rationale for its use in key synthetic transformations.
Core Application: Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp³) Bond Formation
The premier application for this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the benzylic carbon of the boronic acid and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.
Causality and Mechanistic Insight
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 2,6-dichlorobenzyl group) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, KF) is crucial; it converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer.[5]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and the 2,6-dichlorobenzyl group) couple and are expelled from the coordination sphere, forming the desired product and regenerating the Pd(0) catalyst.
The steric bulk of the 2,6-dichloro substitution can make the transmetalation and reductive elimination steps more challenging compared to unhindered benzylboronic acids. Therefore, the choice of ligand on the palladium catalyst is critical to facilitate these steps and prevent side reactions like protodeboronation.[6]
Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or SPhos (4 mol% for hindered substrates)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 equivalents)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware, silica gel for chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 eq), and potassium carbonate (1.25 mmol, 2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.01 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 8 mol%). Add this solid mixture to the Schlenk tube.
-
Scientist's Note: Using a pre-formed catalyst like Pd(PPh₃)₄ (2-5 mol%) is a common and effective alternative.[7] For particularly challenging or sterically hindered aryl bromides, more advanced Buchwald-type ligands like SPhos may be required to facilitate the oxidative addition and reductive elimination steps.
-
-
Solvent Addition & Degassing: Add the toluene/water solvent mixture (e.g., 5 mL total, 4 mL toluene: 1 mL water). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical step to ensure catalytic turnover.
-
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Optimization Insight: Anhydrous conditions using a base like potassium fluoride (KF) in a solvent like dioxane can also be effective, particularly for moisture-sensitive substrates.[6]
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
| Parameter | Condition | Rationale & Reference |
| Catalyst | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄ | Robust and widely used system for Suzuki couplings.[7] |
| Ligand | PPh₃ or SPhos | PPh₃ is standard; SPhos is for hindered substrates to promote key steps.[6] |
| Base | K₂CO₃ or KF | Activates the boronic acid to the more nucleophilic boronate.[6][7] |
| Solvent | Toluene/H₂O or Dioxane | Biphasic systems are common; anhydrous conditions can prevent protodeboronation.[6][7] |
| Temperature | 85-110 °C | Provides thermal energy to overcome activation barriers, especially oxidative addition. |
Advanced Applications & Future Directions
Building Block for Constrained Peptides
Constraining peptides into specific conformations is a powerful strategy in drug discovery to enhance binding affinity and metabolic stability. Techniques like Chemical Ligation of Peptides onto Scaffolds (CLIPS) use poly-functionalized aromatic scaffolds to create cyclic and multi-cyclic peptide structures.[8]
While this compound is not a direct CLIPS reagent, it can be used to synthesize novel scaffolds. For instance, the boronic acid can be coupled to a di-halogenated aromatic core (e.g., 1,4-dibromo-2,5-difluorobenzene) via Suzuki reaction. The resulting intermediate can then be further functionalized to create a rigid scaffold for peptide cyclization. The 2,6-dichloro substitution provides a sterically defined vector that can be used to control the peptide's final three-dimensional structure.
Caption: Figure 2. Conceptual workflow for scaffold synthesis.
Role in Medicinal Chemistry and Drug Design
The incorporation of a (2,6-Dichlorobenzyl) moiety can profoundly impact a molecule's drug-like properties. Boronic acids themselves are known to act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide hydrolysis.[9][10]
Beyond the boronic acid warhead, the dichlorobenzyl fragment offers specific advantages:
| Feature | Impact on Drug Properties | Rationale |
| Ortho-Substitution | Metabolic Stability | Blocks CYP450-mediated oxidation at the ortho positions of the aromatic ring, a common metabolic pathway. |
| Steric Bulk | Binding Affinity & Selectivity | Can occupy specific hydrophobic pockets in a target protein, potentially increasing binding affinity and selectivity over other targets. |
| Chlorine Atoms | Lipophilicity & Permeability | Increases the molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration. |
| Electron Withdrawal | Modulation of pKa | The inductive effect of chlorine atoms can lower the pKa of the boronic acid, affecting its ionization state at physiological pH. |
This multi-faceted impact makes this compound a valuable building block for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of drug candidates.
Safety and Handling
This compound, like other boronic acids, should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. While generally stable, prolonged exposure to air and moisture can lead to degradation (protodeboronation or formation of boroxines), so it is best stored in a cool, dry place under an inert atmosphere.
Conclusion
This compound is more than just another reagent; it is a strategic tool for overcoming specific synthetic challenges and for intelligently designing molecules with desired properties. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable method for installing a sterically demanding and electronically distinct benzyl group. The insights provided in these notes demonstrate its value in constructing complex molecular architectures and its potential for creating novel scaffolds and tuning the properties of bioactive compounds. By understanding the causality behind the reaction mechanisms and protocols, researchers can fully leverage the power of this unique building block in their synthetic endeavors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boronpharm.com [boronpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Suzuki Coupling with (2,6-Dichlorobenzyl)boronic acid: A Guide for Challenging C(sp³)–C(sp²) Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and relatively mild conditions.[1][2] This application note provides an in-depth guide to a particularly challenging variant: the coupling of (2,6-Dichlorobenzyl)boronic acid, a sterically hindered C(sp³)-hybridized organoboron species. We will dissect the mechanistic hurdles posed by this substrate, detail the critical parameters for success—including catalyst/ligand selection, base, and solvent—and provide a robust, step-by-step protocol for researchers in synthetic and medicinal chemistry.
Introduction: The Challenge of Hindered Benzylboronic Acids
The synthesis of biaryl and alkyl-aryl motifs is fundamental to drug discovery and materials science. While the Suzuki-Miyaura reaction excels at C(sp²)-C(sp²) couplings, extending its utility to sterically demanding C(sp³)-hybridized partners like this compound presents significant challenges.[3] The two ortho-chloro substituents create a formidable steric shield around the benzylic carbon and the boronic acid moiety. This hindrance can severely impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and competing side reactions like homocoupling and protodeboronation.
This guide provides the field-proven insights and technical details necessary to overcome these obstacles, enabling the reliable synthesis of complex molecules featuring the 2,6-dichlorobenzyl scaffold.
Mechanistic Principles of the Suzuki-Miyaura Reaction
A successful protocol is built on a solid mechanistic understanding. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling this compound
The steric hindrance from the ortho-chloro groups necessitates careful optimization of every reaction component.
Expertise & Experience: Selecting the Right Catalyst System
Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. The key is to use a catalyst system with ligands that are both bulky and electron-rich .
-
Bulky Ligands: Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) promote the reductive elimination step, which can be difficult for hindered substrates.[9] They also tend to form monoligated Pd(0) species, which are highly active in oxidative addition.[10]
-
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-X bond.[8]
Recommended Catalyst Systems:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are the gold standard for challenging couplings.[11][12] They provide the necessary combination of steric bulk and electron-donating character.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are also highly efficient and robust catalysts for coupling sterically hindered substrates due to their strong σ-donor properties.[9][10]
Trustworthiness: The Critical Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[7] For hindered boronic acids, a strong base is often required to drive the formation of the reactive boronate species.[13]
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough to promote the reaction without causing significant degradation of sensitive substrates.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be highly effective when K₃PO₄ is insufficient.
-
Potassium tert-butoxide (KOtBu): A very strong, non-nucleophilic base suitable for particularly difficult couplings, though its high basicity may not be compatible with all functional groups.[13]
Solvent Selection: Influencing Reactivity and Solubility
The solvent must solubilize all components of the reaction and can significantly influence catalyst activity.[14][15]
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are the most common and effective solvents. They provide good solubility for the catalyst, organic substrates, and the boronate intermediate.[8]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used. Water can help solubilize the inorganic base and the boronate species, accelerating transmetalation.[16] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[17]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)[18]
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).
-
Degassing: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (3.0 mL) and degassed water (0.6 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Optimizing Reaction Conditions
For challenging substrates, optimization is key. The following table provides a starting point for troubleshooting and improving yields based on literature precedents for hindered couplings.[10][19]
| Parameter | Condition A (Baseline) | Condition B (Stronger Base) | Condition C (Alternative Ligand) | Rationale for Change |
| Pd Source | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ is a common Pd(0) source, potentially avoiding a slow in-situ reduction step. |
| Ligand | SPhos (4%) | SPhos (2%) | RuPhos (4%) | RuPhos can sometimes offer superior performance for hindered substrates. |
| Base | K₃PO₄ (3 equiv) | Cs₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) | A stronger, more soluble base can accelerate transmetalation. |
| Solvent | Dioxane/H₂O (5:1) | Toluene (anhydrous) | THF/H₂O (5:1) | Anhydrous conditions may prevent protodeboronation; THF is another viable solvent. |
| Temp (°C) | 100 | 110 | 100 | Higher temperature can overcome the activation energy barrier. |
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. boronpharm.com [boronpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
Advanced Protocols for Suzuki-Miyaura Coupling with (2,6-Dichlorobenzyl)boronic acid: Navigating Steric Hindrance
An Application Guide for Researchers
Abstract
(2,6-Dichlorobenzyl)boronic acid is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4] Its utility, however, is tempered by the significant steric hindrance imposed by the two ortho-chloro substituents on the benzyl ring. This steric bulk presents a considerable challenge for standard cross-coupling methodologies. This comprehensive guide provides an in-depth analysis of the reaction conditions necessary to achieve successful Suzuki-Miyaura cross-coupling with this sterically demanding substrate. We will explore the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and present a detailed, validated protocol for researchers in drug development and organic synthesis.
Introduction: The Challenge of Steric Hindrance
Boronic acids are foundational reagents in modern organic synthesis, prized for their stability, low toxicity, and versatility in reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1][5][6] this compound (CAS: 1072946-39-4, Formula: C₇H₇BCl₂O₂) belongs to the class of benzylboronic acids, which are instrumental in creating carbon-carbon bonds.
The defining feature of this reagent is the presence of two chlorine atoms flanking the benzylic methylene group. This substitution pattern creates a sterically congested environment around the boronic acid moiety. In the context of the Suzuki-Miyaura reaction, this steric hindrance can significantly impede key steps in the catalytic cycle, leading to low yields or complete reaction failure under standard conditions. Specifically, the bulky nature of the substrate can hinder the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[7] Therefore, a nuanced approach with highly active and specialized catalyst systems is not just beneficial, but essential for success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or pseudohalide.[8][9] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8][10]
-
Transmetalation : The organic group from the boronic acid is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][11] This is often the rate-limiting step, especially with sterically hindered substrates.
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Optimizing Reaction Conditions for a Hindered Substrate
Achieving high yields with this compound requires careful optimization of each reaction component to overcome the steric barrier.
Catalyst and Ligand Selection: The Key to Success
For sterically demanding couplings, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The most effective systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[12]
-
Buchwald Ligands : Ligands such as SPhos and XPhos are specifically designed for challenging cross-couplings.[7] Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. For substrates like this compound, SPhos is an excellent starting point.
-
Palladium Pre-catalysts : Using pre-catalysts, where the ligand is already complexed to the palladium source (e.g., SPhos Pd G3), ensures the formation of the correct active species and can lead to more reproducible results.
The Role of the Base
The base is critical for activating the boronic acid by converting it into a more reactive tetrahedral boronate anion.[11]
-
Potassium Phosphate (K₃PO₄) : This is often the base of choice for difficult couplings. It is strong enough to promote boronate formation but generally does not cause degradation of sensitive functional groups.[7][12]
-
Cesium Carbonate (Cs₂CO₃) : A stronger base that can sometimes improve yields when K₃PO₄ is ineffective. However, its higher basicity can promote side reactions.
-
Potassium Fluoride (KF) : A milder base that can be effective, particularly when base-labile functional groups are present in the coupling partners.[6]
Solvent Systems and Temperature
The solvent must solubilize all components of the reaction and is often used in combination with water to dissolve the inorganic base.
-
Solvents : Anhydrous, non-polar aprotic solvents like 1,4-Dioxane or Toluene are highly effective.[5][13] They provide the necessary temperature range and are compatible with the sensitive catalyst systems.
-
Aqueous Conditions : A small amount of degassed water is typically added to solubilize the base (e.g., K₃PO₄). The ratio of organic solvent to water (e.g., 10:1) must be carefully controlled.
-
Temperature : Due to the higher activation energy associated with hindered substrates, elevated temperatures are required. A range of 100-110 °C is typical for these reactions.[7][12]
| Component | Recommended Choice | Rationale for Hindered Substrates |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources.[5][14] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[7][12] |
| Base | K₃PO₄ (Potassium Phosphate) | Strong, effective base for activating the boronic acid without promoting excessive side reactions.[7][12] |
| Solvent | 1,4-Dioxane or Toluene (with H₂O) | High-boiling aprotic solvents that are compatible with sensitive catalysts and allow for necessary heating.[5][13] |
| Temperature | 100 - 110 °C | Overcomes the higher activation energy barrier caused by steric hindrance.[12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure
-
Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Degassing : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) followed by degassed water (1 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction : Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Common Side Reactions and Troubleshooting
-
Protodeboronation : This is the cleavage of the C-B bond by a proton source, converting the boronic acid back to an arene.[11]
-
Cause : Excess water, acidic impurities, or prolonged reaction times at high temperatures.
-
Solution : Use anhydrous solvents, ensure the base is sufficiently strong, and avoid unnecessarily long reaction times.
-
-
Homocoupling : The coupling of two boronic acid molecules.
-
Cause : The presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or inefficient oxidative addition of the aryl halide.[5][11]
-
Solution : Ensure the reaction is thoroughly degassed. Using a highly active ligand system like SPhos minimizes the catalyst's idle time, reducing the opportunity for homocoupling.
-
-
Low Yield : If the reaction stalls or yields are low, consider increasing the catalyst loading slightly (e.g., to 3 mol% Pd) or switching to a stronger base like Cs₂CO₃. Ensure the K₃PO₄ is finely ground to maximize its surface area and reactivity.
Safety and Handling
-
This compound is a stable solid but should be handled in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care.
By understanding the mechanistic challenges and carefully selecting the appropriate catalytic system, researchers can successfully employ the sterically hindered this compound to synthesize a wide array of complex and valuable molecules.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Synthesis of Sterically Hindered Benzylboronates via Palladium-Catalyzed Miyaura Borylation: A Protocol for (2,6-Dichlorobenzyl)boronic Acid Pinacol Ester
An Application Note and Protocol for Researchers
Abstract
The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the formation of versatile boronic esters from organic halides.[1][2] These products are critical building blocks for subsequent C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This application note provides a detailed, field-proven protocol for the synthesis of a sterically hindered benzylboronate, specifically the pinacol ester of (2,6-Dichlorobenzyl)boronic acid. We address the common challenges associated with such substrates by explaining the rationale behind the selection of an advanced catalytic system, optimal base, and reaction conditions to ensure high efficiency and yield. This guide is intended for researchers in organic synthesis and drug development seeking a robust and reproducible method for accessing complex boronate building blocks.
Introduction: The Strategic Importance of Miyaura Borylation
The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, vinyl, or alkyl halides provides a direct and highly functional-group-tolerant route to boronic esters.[3][4] Unlike traditional methods that rely on organolithium or Grignard reagents, the Miyaura borylation proceeds under mild conditions, preserving sensitive functional groups like esters, ketones, and nitro groups.[1][3]
The target molecule, this compound pinacol ester, represents a challenging substrate class due to the steric hindrance imposed by the two ortho-chloro substituents. These groups can impede the oxidative addition step at the palladium center, often requiring more active catalysts than simple aryl halides. This protocol leverages a modern, second-generation Buchwald precatalyst (XPhos-Pd-G2) to overcome this hurdle, providing a reliable pathway to the desired product.[5][6][7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Miyaura borylation proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the benzyl halide (R-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for hindered or electron-rich halides.
-
Transmetalation : A base, typically a carboxylate salt like potassium acetate (KOAc), is believed to form an acetato-palladium complex.[1][8] This complex is more reactive towards the diboron reagent. The high oxophilicity of boron serves as a driving force for the transfer of the boryl group to the palladium center, regenerating the halide or acetate salt.[1]
-
Reductive Elimination : The final step involves the reductive elimination of the desired benzylboronic ester (R-Bpin) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1. Simplified catalytic cycle for the Miyaura borylation.
Experimental Design and Rationale
The success of this synthesis hinges on the careful selection of each component. The choices below are grounded in established literature and extensive field experience to maximize yield and purity for a challenging substrate.
| Component | Selection | Rationale |
| Substrate | (2,6-Dichlorobenzyl) bromide | The starting material must be a halide for the Miyaura borylation. The bromide offers a good balance of reactivity for oxidative addition compared to the less reactive chloride. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is the most common boron source. It is a stable, easy-to-handle solid, and the resulting pinacol esters are generally stable to air and silica gel chromatography, facilitating purification.[1] |
| Catalyst System | XPhos-Pd-G2 (2 mol%) + XPhos (4 mol%) | This second-generation Buchwald precatalyst is highly active and ideal for challenging substrates like sterically hindered or electron-rich halides.[5][7] It rapidly forms the active monoligated Pd(0) species, even at lower temperatures, which is crucial for efficient oxidative addition.[6][7] The extra ligand ensures catalyst stability throughout the reaction. |
| Base | Potassium Acetate (KOAc) | A mild base is critical to prevent the subsequent Suzuki coupling of the newly formed boronic ester with the starting halide.[1][3][8] KOAc is the standard and most reliable choice. More lipophilic bases like potassium 2-ethylhexanoate can also be effective, sometimes allowing for lower reaction temperatures.[9][10] |
| Solvent | 1,4-Dioxane (Anhydrous) | A polar aprotic solvent is known to increase reaction yields.[3] Dioxane is an excellent choice for its ability to dissolve all reactants and its suitable boiling point for thermal reactions. Anhydrous conditions are essential to prevent hydrolysis of the boronic ester product. |
| Temperature | 100-110 °C | While some modern catalysts can operate at lower temperatures, the steric hindrance of the 2,6-dichloro substrate necessitates elevated temperatures to ensure a reasonable reaction rate and complete conversion. |
Detailed Experimental Protocol
This protocol outlines the synthesis on a 1.0 mmol scale. All manipulations should be performed using standard inert atmosphere techniques (Schlenk line or glovebox) to exclude oxygen and moisture.
Figure 2. General experimental workflow.
Reagents & Materials:
| Reagent | Formula | MW | Amount (mmol) | Mass/Volume |
| (2,6-Dichlorobenzyl) bromide | C₇H₅BrCl₂ | 239.93 | 1.0 | 240 mg |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.2 | 305 mg |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 3.0 | 294 mg |
| XPhos-Pd-G2 | C₄₄H₆₂NO₂PPdS | 849.48 | 0.02 | 17.0 mg |
| XPhos | C₃₃H₄₇P | 478.70 | 0.04 | 19.1 mg |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | 5.0 mL |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (2,6-Dichlorobenzyl) bromide (240 mg, 1.0 mmol), Bis(pinacolato)diboron (305 mg, 1.2 mmol), and Potassium Acetate (294 mg, 3.0 mmol). Note: The KOAc should be finely ground and dried under vacuum before use.
-
In a separate vial, weigh the XPhos-Pd-G2 catalyst (17.0 mg, 0.02 mmol) and XPhos ligand (19.1 mg, 0.04 mmol).
-
Quickly add the catalyst and ligand to the Schlenk tube.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Seal the tube and sparge the reaction mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or LC-MS analysis. The starting bromide should be consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often a pale yellow oil or solid. Purification can be achieved via flash column chromatography on silica gel.[11]
-
Challenge : Excess B₂pin₂ can sometimes co-elute with the product.[12] Using a minimal excess (1.1-1.2 eq.) in the reaction is key. If co-elution is a problem, recrystallization from a solvent system like hexane/ethyl acetate is a viable alternative.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc). The product is typically less polar than the starting material.
-
Combine the pure fractions and remove the solvent in vacuo to yield the desired this compound pinacol ester. A typical yield for this reaction is in the range of 75-90%.
-
Safety and Handling
-
Palladium Catalysts : Palladium compounds are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Reagents : (2,6-Dichlorobenzyl) bromide is a lachrymator and irritant. Avoid inhalation and skin contact.
-
Inert Atmosphere : The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is maintained under an inert atmosphere.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
(2,6-Dichlorobenzyl)boronic acid in cross-coupling reactions
< Application Notes & Protocols: (2,6-Dichlorobenzyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. The unique steric and electronic properties conferred by the ortho-dichloro substitution present both challenges and opportunities in the synthesis of complex biaryl structures. These notes detail the scientific rationale for reagent and catalyst selection, provide robust, step-by-step protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to effectively utilize this sterically hindered building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
Introduction: The Strategic Value of Sterically Hindered Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While the coupling of simple arylboronic acids is well-established, the use of sterically hindered reagents, such as this compound, is often necessary for the synthesis of complex molecules with specific three-dimensional architectures. These hindered structures are prevalent in medicinal chemistry and materials science, where they can impart desirable properties such as metabolic stability, target selectivity, and unique photophysical characteristics.[2][3]
The 2,6-dichloro substitution on the benzyl ring of the title compound introduces significant steric bulk around the boronic acid moiety. This presents a challenge to the key transmetalation step in the catalytic cycle.[4] However, with appropriately designed catalyst systems, this steric hindrance can be overcome to achieve high-yielding couplings. The electron-withdrawing nature of the chlorine atoms also influences the electronic properties of the boronic acid, impacting its reactivity. Understanding these properties is crucial for the rational design of synthetic routes.
Scientific Rationale & Mechanistic Considerations
The efficacy of a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
The Catalytic Cycle: Overcoming Steric Barriers
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2,6-Dichlorobenzyl)boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2,6-Dichlorobenzyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. The ortho-dichloro substitution on the benzylboronic acid presents significant steric hindrance, which can impede key steps in the catalytic cycle, leading to low yields and side product formation.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Q1: My reaction yield is very low (<20%) or I see no product formation. What are the primary factors to investigate?
Low to no conversion is the most common issue when coupling sterically hindered partners like this compound. The problem often originates from an inefficient catalyst system that cannot overcome the steric clash during the transmetalation and reductive elimination steps.
Primary Causes & Recommended Actions:
-
Inefficient Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The bulky triphenylphosphine ligands can prevent the sterically demanding coupling partners from approaching the palladium center.
-
Solution: Employ a catalyst system featuring bulky and electron-rich phosphine ligands. These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate both oxidative addition and the rate-limiting reductive elimination step.[1][2][3]
-
Actionable Protocol: Switch to a modern catalyst system. Buchwald ligands are highly recommended.
-
-
Suboptimal Base and Solvent Combination: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][5][6] Poor solubility of the base or an inappropriate choice can stall the reaction.
-
Solution: Use a strong, non-nucleophilic base that has some solubility in the reaction medium or can be finely powdered for maximum surface area. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings.[6][7]
-
Actionable Protocol: Switch to K₃PO₄ as the base and use a solvent system like dioxane/water or toluene/water. Ensure the base is finely powdered before addition.
-
-
Protodeboronation (Boronic Acid Decomposition): this compound can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially at high temperatures and in the presence of water.[8][9]
-
Solution: Minimize reaction time and temperature where possible. A highly active catalyst allows for lower temperatures (e.g., 60-80 °C), which can suppress this side reaction.[10] Protecting the boronic acid as a more stable boronate ester is also a highly effective strategy.[8][9][11]
-
Actionable Protocol: Convert the boronic acid to its corresponding pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester prior to the coupling reaction.[8][12]
-
Below is a decision-making workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q2: I am observing significant protodeboronation of my this compound. How can I prevent this?
Protodeboronation is a common side reaction where the boronic acid is consumed by reacting with a proton source (often water) instead of participating in the cross-coupling.[8][9] This is particularly problematic with substrates that are slow to react in the main catalytic cycle.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[8] While a strong base is needed for activation, extremely harsh conditions (like NaOH or KOH) can be detrimental.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the right balance of reactivity and mildness.[7]
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is one of the most robust solutions.[7]
-
Pinacol Esters (BPin): These are more stable than the corresponding boronic acids and are a common choice.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable and slowly release the free boronic acid under the reaction conditions. This "slow release" strategy keeps the concentration of the unstable boronic acid low, minimizing decomposition.[8][9]
-
-
Employ a Highly Active Catalyst System: A more efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[8]
-
Recommendation: Use a high-performance catalyst/ligand combination, such as those listed in the table below, to ensure the productive cycle is much faster than the decomposition pathway.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound considered a "challenging" substrate?
The primary challenge stems from steric hindrance. The two chlorine atoms in the ortho positions of the benzyl group create significant bulk around the boronic acid moiety. This bulkiness can hinder two key steps in the Suzuki catalytic cycle:
-
Transmetalation: The transfer of the organic group from boron to the palladium center is sterically impeded.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, is often the rate-limiting step for hindered substrates.[1] The bulky groups must be in a cis orientation on the palladium complex, and steric repulsion can create a high energy barrier for this step.
Caption: Impact of steric hindrance on the Suzuki catalytic cycle.
FAQ 2: Which catalyst and ligand combinations are most effective for this coupling?
For sterically demanding couplings, the choice of ligand is paramount. The most successful ligands are both bulky and electron-rich.[1][2] This combination promotes the formation of the active 14-electron L₁Pd(0) species and accelerates the difficult reductive elimination step.[2]
Recommended Catalyst Systems for Hindered Couplings:
| Catalyst/Ligand System | Precatalyst | Ligand | Key Features | Typical Loading (mol%) |
| Buchwald System 1 | Pd(OAc)₂ | SPhos | Highly active for sterically hindered substrates. | 1-2% Pd, 2-4% Ligand |
| Buchwald System 2 | Pd₂(dba)₃ | XPhos | Excellent for electron-rich and hindered aryl chlorides.[2] | 1-2% Pd, 2-4% Ligand |
| NHC System | PEPPSI™-IPr | - | N-Heterocyclic Carbene (NHC) catalyst, robust and highly active. | 2-3% |
| Ferrocenyl Ligand | PdCl₂(dppf) | - | Good general catalyst, but may be less effective than Buchwald systems for this specific challenge. | 2-5% |
This table provides general starting points; optimization is always recommended.
FAQ 3: Can I use microwave irradiation to improve my reaction?
Yes, microwave heating can be highly effective for accelerating Suzuki couplings, especially for challenging substrates. The rapid heating can overcome activation energy barriers and significantly reduce reaction times from hours to minutes.[13]
Considerations for Microwave Use:
-
Temperature Control: Be cautious, as higher temperatures can also accelerate decomposition pathways like protodeboronation.[11] Start with a lower temperature (e.g., 100 °C) and shorter times (5-15 min).
-
Sealed Vessels: Use appropriate sealed microwave vials to prevent solvent evaporation and build-up of pressure.
-
Screening: Microwave synthesis is excellent for rapidly screening different conditions (bases, solvents, catalysts) to find the optimal parameters.[14]
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane and Water (5:1 ratio, to make a 0.2 M solution relative to aryl bromide)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (the aryl bromide). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of (2,6-Dichlorobenzyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2,6-Dichlorobenzyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chemistry and handling of this compound to build a foundational understanding of its properties.
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Crude samples typically contain several classes of impurities arising from the synthesis and inherent reactivity of the boronic acid functional group. The most prevalent are:
-
Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[1][2] Boroxine formation is a reversible equilibrium driven by the removal of water.[3] They are often observed in mass spectrometry as a higher molecular weight species.
-
Protodeboronation Products: This is a degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 2,6-dichlorotoluene. This side reaction can be catalyzed by acid, base, or certain metal residues from previous synthetic steps.[4][5]
-
Homocoupling Byproducts: Dimers of the starting materials can form during the synthesis.
-
Oxidative Degradation Products: Boronic acids can be susceptible to oxidation, which replaces the boronic acid moiety with a hydroxyl group, yielding 2,6-dichlorobenzyl alcohol. This degradation is a concern in biological contexts and can occur under certain storage or reaction conditions.[6][7][8]
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials may persist.
Q2: I see a higher molecular weight impurity in my analysis. How can I confirm if it's a boroxine and how do I prevent its formation?
A2: The formation of boroxine, specifically (2,6-Dichlorobenzyl)boroxine, is an equilibrium process.[9][10] To confirm its presence, you can often add a small amount of water to an NMR sample of the crude material; the equilibrium should shift back toward the monomeric boronic acid, simplifying the spectrum.
To prevent boroxine formation:
-
Avoid Anhydrous Conditions: During work-up and storage, avoid completely anhydrous conditions. The presence of some water shifts the equilibrium away from the anhydride form.[2][5]
-
Utilize Water in Purification: Incorporating water into the purification, such as recrystallization from an aqueous solvent mixture, is highly effective at hydrolyzing boroxines back to the desired monomeric acid.[2][3]
Q3: My yield is low, and I've identified 2,6-dichlorotoluene as a major byproduct. What is causing this protodeboronation, and how can I minimize it?
A3: Protodeboronation is a significant challenge, particularly with sterically hindered or electron-rich arylboronic acids.[4] The stability of the C-B bond is highly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate this degradation.[4][5] To minimize it:
-
Maintain Neutral pH: Whenever possible, conduct workups and purifications near neutral pH, where many boronic acids exhibit their greatest stability.[5]
-
Use Milder Reagents: During synthesis and workup, opt for milder acids and bases.
-
Consider Stable Derivatives: For applications where the free boronic acid is too unstable, consider using more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or trifluoroborate salts, which can act as "slow-release" sources of the boronic acid under specific reaction conditions.[5]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter during the purification process.
Problem: My recrystallization attempt failed. The compound either "oiled out" or no crystals formed upon cooling.
-
Causality: "Oiling out" occurs when the solute's solubility is exceeded, but the solution is above the melting point of the solute, causing it to separate as a liquid instead of a solid. Failure to crystallize often means the solution is still unsaturated or that nucleation is inhibited.
-
Solutions:
-
Re-evaluate Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[11] For this compound, start by screening mixtures of water with a miscible organic solvent like ethanol or acetone.[2][12]
-
Induce Crystallization: If the cooled solution is clear, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2] Alternatively, add a single seed crystal of the pure compound if available.
-
Address "Oiling Out": If the compound oils out, reheat the solution to redissolve the oil. Add more of the "good" solvent (the one it is more soluble in) until the solution is just shy of saturation at the boiling point, then allow it to cool very slowly. Slow cooling is critical for forming a crystalline lattice rather than an amorphous oil.[2]
-
Problem: I am observing significant streaking and poor recovery when using silica gel chromatography.
-
Causality: This is a classic issue with boronic acids. The boron atom is a Lewis acid, and the surface of silica gel is covered with Lewis acidic silanol groups (Si-OH). This interaction can lead to strong, sometimes irreversible, binding of the boronic acid to the stationary phase, causing streaking and low recovery.[13][14]
-
Solutions:
-
Modify the Stationary Phase: Pre-treating the silica gel can mitigate this issue. A facile method involves impregnating the silica gel with boric acid, which appears to saturate the active sites and allow for better chromatography of boronic esters.[15] While this is reported for esters, a similar principle of deactivating the silica may apply.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column for purification.[13][14]
-
Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape and recovery, but be mindful of potential protodeboronation.[13]
-
Problem: My HPLC analysis shows multiple peaks, but I expect one. What could they be?
-
Causality: Besides the impurities mentioned in FAQ A1 (boroxines, protodeboronation products), on-column degradation can occur during HPLC analysis, especially with pinacol esters hydrolyzing to the free acid.[16] The separation of boronic acids can be challenging, requiring careful method development.[17]
-
Solutions:
-
Systematic Peak Identification: Use LC-MS to get molecular weight information for each peak. This is the most direct way to identify impurities like boroxines (trimer MW) or the protodeboronated product.[18]
-
Optimize HPLC Conditions: Boronic acid analysis often benefits from specific mobile phases. A common starting point is a C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate.[18] Varying the pH can significantly alter retention and selectivity.[17]
-
Check for On-Column Degradation: Inject a sample prepared in a completely aprotic solvent (if soluble) and compare it to one prepared in an aqueous mobile phase. A significant difference in the chromatogram could indicate on-column hydrolysis or degradation.[16]
-
Visual Workflows and Data
Decision Tree for Purification Method Selection
This diagram provides a logical pathway for choosing the most appropriate purification strategy based on the nature of the crude material and impurities.
References
- 1. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for (2,6-Dichlorobenzyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (2,6-Dichlorobenzyl)boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to ensure the success of your reactions.
This compound, with the CAS Number 1072946-39-4, is a sterically hindered building block increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3][4] Its unique structure, featuring chlorine atoms ortho to the boronic acid moiety, presents both opportunities for novel molecular architectures and challenges in achieving optimal reaction outcomes. This guide will focus primarily on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[5][6][7]
Understanding the Reagent: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its reactivity and stability.
| Property | Value | Significance in Reactions |
| Molecular Formula | C7H7BCl2O2 | Indicates the elemental composition. |
| Molecular Weight | 204.85 g/mol | Important for accurate molar calculations.[1][2] |
| Steric Hindrance | High | The two ortho-chloro substituents significantly impede access to the boron center, affecting reaction kinetics.[8][9] |
| Electronic Effects | Electron-withdrawing | The chloro groups decrease the nucleophilicity of the boronic acid. |
| Stability | Susceptible to decomposition | Prone to protodeboronation, especially under basic conditions.[10][11] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or non-existent yields with this sterically hindered boronic acid are a frequent challenge. The primary culprits are often related to suboptimal catalyst systems, inappropriate reaction conditions, or degradation of the boronic acid itself. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
In-depth Explanation:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[9] The key is to use a catalyst system that can accommodate the bulk and facilitate the critical steps of the catalytic cycle.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[9][12] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the coupling partner and facilitates the reductive elimination step.[9][12] N-heterocyclic carbene (NHC) ligands are also highly effective for challenging couplings.[12]
-
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5][13] For sterically hindered boronic acids, the choice of base is a delicate balance.
-
Recommendation: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[12] While stronger bases might seem intuitive, they can accelerate the decomposition of the boronic acid.
-
-
Solvent and Temperature: The reaction medium and energy input are critical for overcoming the activation barrier of sterically hindered couplings.
-
Recommendation: Anhydrous aprotic solvents such as dioxane, toluene, or THF are generally preferred. A small amount of water can sometimes be beneficial when using phosphate or carbonate bases, but it's a parameter to be optimized carefully to avoid excessive protodeboronation.[12] Reactions often require elevated temperatures, typically in the range of 80-110 °C.
-
-
Reagent Integrity: this compound can degrade over time, especially if not stored properly.
-
Recommendation: Ensure the boronic acid is stored in a cool, dry place under an inert atmosphere.[10] If in doubt, use a freshly opened bottle or purify the existing stock.
-
Q2: I am observing significant formation of a byproduct that appears to be 2,6-dichlorotoluene. What is happening and how can I prevent it?
A2: The formation of 2,6-dichlorotoluene is a classic sign of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process is often accelerated by heat and the presence of a base.[11]
Mechanism of Protodeboronation
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect the C-B bond from premature cleavage.[11][14] These esters can then release the active boronic acid in a controlled manner under the reaction conditions.
-
"Slow Release" Strategies: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can undergo slow hydrolysis to release the boronic acid in situ.[11][14] This keeps the concentration of the free boronic acid low, minimizing the rate of protodeboronation.[15]
-
Careful Selection of Base and Water Content: As mentioned, strong bases can promote this side reaction. Using a weaker base or rigorously anhydrous conditions can be beneficial. However, some water is often necessary for the Suzuki coupling to proceed efficiently.[9] This trade-off requires careful optimization.
-
Increase Catalytic Turnover Rate: A highly efficient catalyst system that promotes the desired cross-coupling at a much faster rate than protodeboronation is key.[15] This again highlights the importance of ligand selection.
Q3: My reaction is producing a significant amount of homocoupled product (biaryl of my coupling partner). How can I suppress this side reaction?
A3: Homocoupling of the boronic acid can occur, especially in the presence of oxygen and a Pd(II) precatalyst.[8]
Mitigation Strategies:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[8] Oxygen can lead to the oxidative homocoupling of boronic acids.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[7]
-
Slow Addition of the Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[9][16]
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and will likely require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and finely powdered base.[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ / SPhos or XPhos | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[8][9] |
| Base | K₃PO₄ (finely powdered) | Moderately strong base that is effective without excessively promoting protodeboronation.[8] |
| Solvent | Dioxane or Toluene (anhydrous, degassed) | Aprotic solvents are generally preferred for Suzuki couplings. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the steric barrier. |
| Boronic Acid Stoichiometry | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for any potential degradation. |
By understanding the unique challenges posed by the steric and electronic nature of this compound and systematically applying the troubleshooting principles outlined in this guide, researchers can significantly improve the success rate and efficiency of their synthetic endeavors.
References
- 1. 1pchem.com [1pchem.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 1072946-39-4 [sigmaaldrich.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing decomposition of (2,6-Dichlorobenzyl)boronic acid
A Guide to Preventing Decomposition and Ensuring Experimental Success
Welcome to the technical support center for (2,6-Dichlorobenzyl)boronic acid. As Senior Application Scientists, we understand the unique challenges this sterically hindered reagent can present. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the stability of this compound, moving beyond simple protocols to explain the chemical principles behind its decomposition and, most importantly, how to prevent it.
This compound is a valuable building block for introducing sterically encumbered motifs, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility is often hampered by its propensity to degrade under common storage and reaction conditions. This guide provides a structured, question-and-answer framework to address the most frequent issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My solid this compound appears to have changed consistency and shows poor solubility. What is happening?
A: This is a classic sign of boroxine formation. Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is reversible upon addition of water, it can complicate weighing and dissolution, leading to inconsistent reaction stoichiometry. The steric hindrance from the ortho-chloro groups on this specific reagent may somewhat disfavor this, but it remains a possibility, especially with older reagents or improper storage.
Root Cause Analysis:
-
Mechanism: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
-
Cause: Exposure to ambient moisture and temperature fluctuations, or prolonged storage in a dry, anhydrous state can drive this equilibrium. Many boronic acids are relatively stable when stored under an inert atmosphere at low temperatures[1].
Preventative Measures:
-
Storage: Always store the reagent in a tightly sealed container, preferably in a desiccator or glovebox, under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C is recommended).
-
Handling: Minimize exposure to the atmosphere when weighing. Use fresh material whenever possible for critical reactions.
-
Reconstitution: If boroxine formation is suspected, the boronic acid can sometimes be regenerated by dissolving the solid in a suitable solvent (e.g., THF) with a small amount of water and then removing the solvent under reduced pressure. However, using a fresh batch is always the most reliable option.
Q2: I'm observing a significant amount of 2,6-dichlorotoluene as a byproduct in my Suzuki-Miyaura reaction. What is this, and why is it forming?
A: You are observing protodeboronation, the most common and often most frustrating decomposition pathway for boronic acids[2]. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your starting material.
Root Cause Analysis:
-
Mechanism: The C-B bond is cleaved via protonolysis, a reaction that can be catalyzed by either acid or, more commonly in the context of cross-coupling, base[2][3][4].
-
Influence of pH: Suzuki-Miyaura couplings require a base to activate the boronic acid. The base converts the neutral, trigonal planar boronic acid (ArB(OH)₂) into the more nucleophilic, anionic tetrahedral boronate ([ArB(OH)₃]⁻)[5]. This boronate species is essential for the transmetalation step but is also more susceptible to protodeboronation, creating a delicate balance[5][6]. For some electron-deficient aryl boronic acids, the rate of this decomposition can be extremely rapid at high pH[4].
-
Steric Hindrance: The 2,6-dichloro substitution pattern makes this a sterically hindered coupling partner. Sterically demanding couplings are often slower, which means the boronic acid spends more time under basic, heated conditions where decomposition can compete more effectively with the desired reaction[7][8].
Diagram: Key Decomposition Pathways
Caption: Major decomposition routes for this compound.
Q3: How can I minimize protodeboronation during my cross-coupling reaction?
A: The key is to strike a balance: use conditions just basic enough to promote transmetalation but mild enough to minimize decomposition.
Actionable Strategies:
-
Base Selection: Avoid strong, highly nucleophilic bases like NaOH or KOH if possible. Milder inorganic bases are often superior. The choice of base can have a profound impact on the rate of decomposition.
-
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Do not overheat.
-
Minimize Water: While some water is often necessary for the base to function and facilitate the catalytic cycle, excess water can accelerate protodeboronation. Use a mixed solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O.
-
Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent product degradation and further side reactions.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Typical pKₐ (Conjugate Acid) | Strength | Common Issues | Recommendation for Unstable Boronic Acids |
| NaOH, KOH | ~15.7 | Very Strong | Can aggressively promote protodeboronation and hydrolysis of esters. | Use with caution; often too harsh. |
| K₂CO₃ | ~10.3 | Moderate | Good general-purpose base. | A good starting point for optimization. |
| Cs₂CO₃ | ~10.3 | Moderate | Often gives higher yields due to cation effects, but more expensive. | Excellent choice if K₂CO₃ is suboptimal. |
| K₃PO₄ | ~12.3 | Strong | Often highly effective and less harsh than hydroxides. | Highly Recommended. Frequently provides the best balance of reactivity and stability.[9] |
| Organic Bases (e.g., Et₃N) | ~10.7 | Weak | Generally not effective for activating boronic acids in Suzuki couplings. | Not recommended. |
Q4: My reaction is still failing. Is there a more robust alternative to using the free boronic acid?
A: Absolutely. For unstable boronic acids, the most effective modern strategy is to use a "slow-release" precursor. These are air-stable derivatives that hydrolyze in situ under the reaction conditions to generate a low, steady concentration of the active boronic acid. This approach ensures the boronic acid is consumed in the productive coupling cycle as soon as it is formed, dramatically minimizing the time it has to decompose.[9][10]
The Gold Standard: MIDA Boronates
-
What they are: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and are stable to silica gel chromatography[11].
-
How they work: Under basic conditions (e.g., with K₃PO₄), the MIDA group is slowly hydrolyzed, releasing the free boronic acid into the reaction mixture at a controlled rate[9]. This prevents the buildup of a high concentration of the unstable intermediate.
-
Benefit: This strategy has proven to be a general solution for cross-coupling notoriously unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives[9]. It is the foremost recommendation for challenging substrates like this compound.
Diagram: Slow-Release Cross-Coupling Workflow
Caption: Comparison of reaction pathways for direct vs. slow-release methods.
Q5: Besides protodeboronation, what other decomposition pathways should I be aware of?
A: Oxidation is the second major concern. The carbon-boron bond can be oxidized to a carbon-oxygen bond, which in this case would yield (2,6-Dichlorobenzyl)alcohol.
Root Cause Analysis:
-
Mechanism: This can occur via autoxidation in the presence of atmospheric oxygen or be mediated by certain oxidants or even the metal catalyst under specific conditions[12][13][14].
-
Prevention: The most effective prevention is the rigorous exclusion of oxygen.
-
Degas Solvents: Sparge all reaction solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas using standard Schlenk line or glovebox techniques.
-
Avoid Oxidants: Be mindful of any reagents in your reaction that could act as oxidants.
-
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solutions & Actions |
| Low or no yield of desired product; main byproduct is 2,6-dichlorotoluene . | Protodeboronation | 1. Switch to a milder base: K₃PO₄ is the top recommendation.[9]2. Lower the reaction temperature.3. Use a less protic solvent system (e.g., Dioxane/H₂O 5:1).4. Adopt the slow-release strategy: Synthesize or purchase the (2,6-Dichlorobenzyl) MIDA boronate. |
| A significant amount of (2,6-Dichlorobenzyl)alcohol is observed by LCMS/NMR. | Oxidation | 1. Ensure all solvents are thoroughly degassed before use.2. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).3. Check for and eliminate any potential sources of adventitious oxidants. |
| The solid boronic acid is clumpy, has a broad melting point, and is difficult to dissolve. | Boroxine Formation | 1. Use a fresh bottle of the reagent.2. Store the reagent meticulously under an inert atmosphere at 2-8 °C.3. Avoid leaving the bottle open to the air for extended periods. |
| The reaction works with simple aryl bromides but fails with more challenging/deactivated coupling partners. | Decomposition outcompetes slow coupling. | This is a classic case where the boronic acid degrades before the slow catalytic cycle can proceed. The MIDA boronate slow-release strategy is the most effective solution to this problem.[9] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon receipt, place the container of this compound inside a larger, sealable container with a desiccant.
-
Store this secondary container in a refrigerator at 2-8 °C.
-
For weighing, transfer the required amount in a glovebox or under a positive flow of inert gas. If neither is available, work quickly and reseal the container immediately.
-
Never leave the container open on the bench.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling via MIDA Boronate Slow-Release
This is a representative protocol and may require optimization for your specific substrates.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound MIDA ester (1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and ligand (e.g., SPhos; 4-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Add anhydrous, degassed solvent (e.g., 5:1 Dioxane/Water) via syringe.
-
Add the base (e.g., K₃PO₄; 3.0 equiv) to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and process with a standard aqueous workup.
By understanding the inherent instability of this compound and proactively employing these strategies—particularly the use of MIDA boronates—researchers can overcome common experimental failures and successfully incorporate this valuable synthetic building block into their target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting failed reactions with (2,6-Dichlorobenzyl)boronic acid
Welcome to the technical support hub for (2,6-Dichlorobenzyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and intricacies of employing this sterically hindered reagent in cross-coupling reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed experiments and optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Common Reaction Failures
This section addresses specific experimental issues. The advice provided is grounded in mechanistic principles to explain not just what to do, but why it works.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Low conversion when using this compound is a common but solvable issue, typically rooted in the compound's inherent steric and electronic properties. The two ortho-chloro substituents create significant steric bulk around the boronic acid moiety, which can dramatically slow down key steps in the catalytic cycle.[1]
Here is a systematic approach to diagnosing the problem:
1. The Steric Hindrance Barrier: The primary challenge is overcoming the steric clash presented by the ortho-chloro groups. This hindrance particularly impedes the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]
-
Causality: The bulky substituents prevent the boronic acid from efficiently approaching the palladium center to transfer the benzyl group.
-
Solution: Employ a catalyst system designed for sterically demanding substrates.
-
Use Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands accelerate both the oxidative addition and the crucial reductive elimination steps, helping to drive the reaction forward.[2][3]
-
Increase Reaction Temperature: Forcing conditions are often necessary. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting.[4] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[5]
-
2. Catalyst Activity and Choice: The health of your catalyst is non-negotiable. The active species in Suzuki couplings is Pd(0), and its generation and stability are paramount.
-
Causality: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to Pd(0).[2][6] Oxygen contamination can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[7]
-
Solution:
-
Use a Fresh, Active Catalyst: Ensure your palladium source has not degraded. Consider using a Pd(0) source like Pd(PPh₃)₄ directly or a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4) that efficiently generates the active Pd(0) species.[3][8]
-
Ensure Rigorous Inert Conditions: De-gas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[7][9]
-
3. Base and Solvent System Optimization: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[7][10]
-
Causality: An inappropriate or poorly soluble base will fail to generate the boronate at a sufficient rate, stalling the catalytic cycle.
-
Solution:
-
Select a Stronger Base: For challenging couplings, weaker bases like Na₂CO₃ may be insufficient. Use stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][7] Ensure the base is finely powdered to maximize its surface area and reactivity.[3]
-
Choose an Appropriate Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[4] Often, a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water) is beneficial as it can help dissolve the base and facilitate boronate formation.[7] However, be mindful that excess water can promote unwanted side reactions (see Q2).
-
Troubleshooting Workflow for Low-Yield Reactions
The following flowchart provides a logical sequence for diagnosing a failed reaction with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Boronic Acid Purification by Recrystallization: A Technical Support Guide
Welcome to the Technical Support Center for the purification of boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely handle these versatile reagents. Boronic acids are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification can be a significant challenge, often plagued by issues related to their unique chemical nature.
This document moves beyond simple protocols to provide a deeper understanding of the principles governing the recrystallization of boronic acids. By understanding the causality behind common issues, you can troubleshoot effectively, optimize your purification strategy, and ensure the integrity of your synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude boronic acids?
A1: Crude boronic acids typically contain a few characteristic impurities. The most common is the corresponding cyclic anhydride, known as a boroxine . This trimer forms through the intermolecular dehydration of three boronic acid molecules.[1][2] Another prevalent impurity is the protodeboronated arene , which arises from the cleavage of the C–B bond and its replacement with a C–H bond.[3] Depending on the synthetic route, residual starting materials, reagents, or boric acid (H₃BO₃) may also be present.[4]
Q2: Why do boronic acids form anhydrides (boroxines) so readily?
A2: Boronic acids are prone to losing water to form cyclic trimers called boroxines.[5] This is a reversible equilibrium process. The presence of water will hydrolyze the boroxine back to the boronic acid. Consequently, recrystallization from solvent systems containing water can be an effective strategy to ensure the product is isolated as the free acid.[6]
Q3: What is protodeboronation and why is it a problem?
A3: Protodeboronation is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This side reaction is undesirable as it represents a loss of your target molecule and introduces a difficult-to-remove impurity that often has similar physical properties to the desired boronic acid. The reaction can be catalyzed by acid or base, and its rate is highly dependent on the electronic properties and substitution pattern of the aryl group.[7][8]
Q4: Is it necessary to remove boroxines before using a boronic acid in a reaction?
A4: Not always. For many applications, particularly Suzuki-Miyaura couplings, the boroxine is often in equilibrium with the active boronic acid under the reaction conditions and does not typically inhibit the reaction. However, for applications requiring high purity or accurate quantification, isolating the pure boronic acid is essential.
Q5: My boronic acid seems to be "oiling out" instead of forming crystals. What's happening?
A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[9] It can also be caused by the presence of impurities that depress the melting point of the mixture or by cooling the solution too rapidly.[10]
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific issues you may encounter during the recrystallization of boronic acids. The key to successful troubleshooting is understanding the underlying chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated at the lower temperature.2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[11]2. Induce crystallization by: • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.[12] • Seeding: Add a single, pure crystal of the boronic acid to the solution.[11] |
| Product "Oils Out" | 1. Cooling is too rapid: The high supersaturation favors liquid-liquid phase separation over orderly crystal growth.2. Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the boronic acid.[9]3. Significant impurities present: Impurities can lower the melting point of the mixture. | 1. Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., by insulating the flask).[10]2. Select a lower-boiling point solvent or consider a mixed-solvent system.3. Attempt a preliminary purification step (e.g., an acid-base wash) before recrystallization. |
| Low Yield of Purified Product | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.2. Premature crystallization: The product crystallized in the funnel during a hot filtration step.3. Excessive washing: Washing the collected crystals with too much or with room-temperature solvent redissolved the product. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[13]2. Ensure the filtration apparatus (funnel, flask) is pre-heated. Use a slight excess of hot solvent before filtering to keep the product in solution.[14]3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[12] |
| Product is Still Impure After Recrystallization | 1. Crystallization occurred too quickly: Impurities were trapped within the rapidly forming crystal lattice.[11]2. Inappropriate solvent system: The solvent does not effectively differentiate between the desired product and the impurity in terms of solubility.3. Presence of boroxine: If a non-aqueous solvent was used, the anhydride may co-crystallize. | 1. Repeat the recrystallization, ensuring a slow cooling rate to allow for proper crystal lattice formation.2. Perform solvent screening to find a more selective single or mixed-solvent system.[13]3. Recrystallize from a solvent system containing water (e.g., ethanol/water) to hydrolyze the boroxine back to the boronic acid.[6] |
Experimental Protocols & Methodologies
Protocol 1: Standard Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the boronic acid well when hot but poorly when cold. Water or aqueous ethanol are excellent starting points due to their ability to hydrolyze boroxines.
Methodology:
-
Solvent Selection: Place ~20-30 mg of your crude boronic acid into a small test tube. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube; a good solvent will dissolve the solid completely at or near its boiling point. Allow it to cool; copious crystals should form.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask, along with a boiling chip or stir bar. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Pre-heat a separate flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is used when no single solvent has the ideal solubility properties. It employs two miscible solvents: one in which the boronic acid is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[4]
Methodology:
-
Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Saturation: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[15]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. When washing the crystals, use an ice-cold mixture of the two solvents in the same approximate ratio.[14]
Visualization of Workflows
Troubleshooting Flowchart
This diagram outlines a logical decision-making process when encountering common issues during recrystallization.
Caption: Troubleshooting workflow for boronic acid recrystallization.
Conceptual Diagram: Boronic Acid ↔ Boroxine Equilibrium
This diagram illustrates the reversible dehydration of boronic acid to its cyclic anhydride, boroxine, and the role of water in the equilibrium.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Alternative Purification Strategies
When recrystallization proves ineffective, consider these alternative, chemically-driven purification methods.
Acid-Base Extraction
Boronic acids are weakly acidic (pKa ~9) and can be converted to their corresponding boronate salts with a base.[5] This allows for separation from non-acidic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a mild aqueous base (e.g., 1M NaOH or NaHCO₃). The boronic acid will move into the aqueous layer as its boronate salt. Separate the layers, re-acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure boronic acid, and then extract the product back into an organic solvent.
Derivatization with Diethanolamine
Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from nonpolar solvents, leaving soluble impurities behind.[16][17]
-
Procedure: Dissolve the crude boronic acid in a solvent like diethyl ether or dichloromethane. Add diethanolamine and stir. The resulting diethanolamine-boronate adduct often precipitates as a white solid. This solid can be isolated by filtration and then hydrolyzed back to the pure boronic acid using an aqueous acid wash.[18]
**3. Formation of Trifluoroborate Salts (KHF₂) **
Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K) by treatment with KHF₂. These salts are typically highly crystalline, air-stable solids that are easy to handle and purify by recrystallization.
-
Procedure: Treat the crude boronic acid or its pinacol ester with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). The resulting trifluoroborate salt often precipitates and can be purified by recrystallization from solvents like acetone/hexane or aqueous methanol.[3] The free boronic acid can be regenerated if needed, but the trifluoroborate salt is often used directly in subsequent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Recrystallization [wiredchemist.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Boronic Acids in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for the common stability issues encountered when working with boronic acids in solution. Boronic acids are indispensable reagents in modern chemistry, yet their susceptibility to degradation can be a significant hurdle. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) - The Essentials of Boronic Acid Stability
Here we address the most common questions regarding the stability of boronic acids in solution.
Q1: I'm observing a gradual decrease in the concentration of my boronic acid stock solution over time. What's happening?
This is a common issue and is likely due to one or more degradation pathways that boronic acids can undergo in solution. The three primary modes of decomposition are protodeboronation, oxidation, and the formation of boroxines. The rate of these reactions is highly dependent on the structure of the boronic acid itself, as well as the storage and reaction conditions.[1][2]
Q2: What is protodeboronation and how can I prevent it?
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This side reaction is a frequent challenge, particularly in metal-catalyzed reactions like the Suzuki-Miyaura coupling.[1][4] It can be catalyzed by both acids and bases.[3]
Key Factors Influencing Protodeboronation:
-
pH: The rate of protodeboronation is highly pH-dependent. While many simple aromatic and alkyl boronic acids exhibit greatest stability at a neutral pH, some heteroaromatic boronic acids, such as 2-pyridyl and 5-thiazolyl boronic acids, are particularly prone to rapid protodeboronation around neutral pH.[3]
-
Solvent: The presence of a proton source, like water, is necessary for protodeboronation.[1]
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Catalyst: In the context of cross-coupling reactions, the catalyst itself can sometimes promote protodeboronation.
Strategies to Minimize Protodeboronation:
-
pH Control: Maintain the pH of your solution within the optimal stability range for your specific boronic acid. For many, this is close to neutral pH.
-
Use Anhydrous Conditions: When possible, using anhydrous solvents can significantly reduce protodeboronation by limiting the availability of a proton source.[1]
-
Milder Bases: In reactions requiring a base, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Use More Stable Derivatives: Consider using boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[5] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, offering enhanced stability and allowing for the slow release of the boronic acid under reaction conditions.[6]
Q3: My boronic acid solution seems to be degrading even in the absence of strong acids or bases. Could it be oxidation?
Yes, oxidation is another major degradation pathway for boronic acids, converting them into the corresponding alcohol or phenol.[2][7] This process is particularly relevant in biological contexts or when solutions are exposed to air for extended periods.[2][7]
Factors Promoting Oxidation:
-
Oxygen: The presence of oxygen can lead to the oxidative degradation of boronic acids.[1]
-
Reactive Oxygen Species (ROS): In biological systems or in the presence of certain reagents, ROS like hydrogen peroxide can rapidly oxidize boronic acids.[2][7][8]
-
Metal Catalysts: Some metal catalysts can facilitate the oxidation of boronic acids.
Preventing Oxidation:
-
Degassing Solvents: For sensitive applications, it is crucial to properly degas your solvents to remove dissolved oxygen.[1]
-
Inert Atmosphere: Store and handle boronic acid solutions under an inert atmosphere, such as nitrogen or argon.[1]
-
Antioxidants: In some cases, the addition of antioxidants can help to mitigate oxidation, although care must be taken to ensure they do not interfere with downstream applications.
Q4: I've noticed a white precipitate forming in my concentrated boronic acid solution. What is it and is it a problem?
This precipitate is likely a boroxine, which is a cyclic trimer anhydride formed from the dehydration of three boronic acid molecules.[9][10] Boroxine formation is a reversible, equilibrium-driven process, favored by the removal of water.[3][9]
Key Points about Boroxine Formation:
-
Reversibility: The formation of boroxines can be reversed by the addition of water, which shifts the equilibrium back towards the boronic acid monomer.[3][9]
-
Impact on Reactivity: For many applications, such as Suzuki-Miyaura coupling, both the boronic acid and its corresponding boroxine are active, so the presence of boroxines may not be detrimental.[11]
-
Purification: If you need to work with the pure boronic acid, recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the monomeric form.[3]
Troubleshooting Guide: A Deeper Dive into Specific Issues
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during experiments.
Scenario 1: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect boronic acid degradation.
Low yields in Suzuki-Miyaura coupling are a frequent complaint, and boronic acid instability is a primary culprit.[1][5]
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Stability:
-
Boronic Acid: Has your boronic acid been stored properly? Is it from a fresh batch? Consider that some boronic acids, especially certain heterocyclic and vinyl derivatives, can degrade on the shelf.[6]
-
Catalyst: Ensure your palladium source and ligand are active. Some precatalysts are air-sensitive.[1]
-
Base and Solvent: Use a dry, finely powdered base for anhydrous reactions.[1] Ensure your solvent is of the appropriate grade and properly degassed.[1]
-
-
Assess Reaction Conditions:
-
Protodeboronation: Are you observing a significant amount of the protodeboronated byproduct (Ar-H instead of Ar-Ar')? If so, this is a strong indicator of boronic acid instability under your reaction conditions.
-
Oxidation/Homocoupling: Are you seeing byproducts from the homocoupling of your boronic acid (Ar-Ar)? This can be promoted by the presence of oxygen.[1]
-
Action: Ensure your reaction is thoroughly degassed and run under a positive pressure of an inert gas like nitrogen or argon.[1]
-
-
Scenario 2: I need to prepare a stable stock solution of a boronic acid for high-throughput screening.
The stability of boronic acid stock solutions is critical for the reliability of high-throughput screening (HTS) campaigns.
Key Considerations for Stable Stock Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic solvents like DMSO or DMF are generally preferred. | Minimizes protodeboronation by excluding a proton source. |
| Concentration | Prepare solutions at the highest practical concentration. | Reduces the relative amount of headspace oxygen and minimizes the impact of any residual water. |
| Storage Temperature | Store solutions at low temperatures (-20°C or -80°C). | Slows the rate of all degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |
| Container | Use amber glass vials or plates to protect from light. | Light can sometimes promote degradation. |
Protocol for Preparing a Stable Boronic Acid Stock Solution:
-
Preparation:
-
Weigh the required amount of boronic acid in a clean, dry vial under an inert atmosphere if possible.
-
Add the desired volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration.
-
Cap the vial tightly with a PTFE-lined cap.
-
-
Dissolution:
-
Gently agitate or sonicate the solution until the boronic acid is completely dissolved.
-
-
Storage:
-
Purge the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C or -80°C.
-
-
Quality Control:
-
It is advisable to periodically check the purity and concentration of your stock solutions, especially for long-term storage, using a method like HPLC-UV or LC-MS.
-
Advanced Concepts and Methodologies
For those seeking a deeper understanding and more robust solutions, this section covers advanced topics in boronic acid stability.
The Role of Boronic Acid Derivatives in Enhancing Stability
As mentioned, one of the most effective strategies for overcoming the inherent instability of boronic acids is to use more stable derivatives.
Commonly Used Stable Boronic Acid Derivatives:
-
Pinacol Esters: These are widely used due to their increased stability towards protodeboronation and ease of handling.[5][12] However, they can still be susceptible to hydrolysis.[13]
-
Trifluoroborate Salts (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and can act as a slow-release source of the boronic acid under reaction conditions.[5]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that are amenable to long-term storage.[6] They undergo a slow-release of the boronic acid in the presence of a mild aqueous base, making them ideal for challenging cross-coupling reactions.[6]
Caption: Relationship between boronic acids and their more stable derivatives.
Analytical Methods for Assessing Boronic Acid Purity and Degradation
Regularly assessing the purity of your boronic acids is crucial for ensuring the reproducibility of your experiments.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for separating the boronic acid from its degradation products (e.g., the protodeboronated arene, the oxidized phenol/alcohol, and boroxines).[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides additional confirmation of the identity of the parent compound and its degradation products.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to assess the purity of boronic acids and to detect the presence of boroxines.
Protocol for Monitoring Boronic Acid Degradation by HPLC:
-
Sample Preparation:
-
Prepare a standard solution of your boronic acid at a known concentration in a suitable solvent (e.g., acetonitrile/water).
-
At specified time points, withdraw an aliquot of your stock solution and dilute it to the same concentration as your standard.
-
-
HPLC Analysis:
-
Inject the standard and the sample onto a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Data Analysis:
-
Compare the peak area of the boronic acid in your sample to that of the standard to determine the extent of degradation over time.
-
Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
-
Concluding Remarks
The stability of boronic acids in solution is a multifaceted challenge that requires a thorough understanding of the underlying chemical principles. By being mindful of the key degradation pathways—protodeboronation, oxidation, and boroxine formation—and by implementing the appropriate handling, storage, and reaction strategies, researchers can significantly enhance the reliability and success of their experiments. The use of more stable boronic acid derivatives, coupled with regular analytical quality control, represents the gold standard for working with these versatile and powerful reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boronic Acids & Derivatives [sigmaaldrich.com]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
Technical Support Center: Scaling-Up Reactions with (2,6-Dichlorobenzyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving (2,6-Dichlorobenzyl)boronic acid. The unique steric and electronic properties of this reagent can present challenges in large-scale synthesis. This document offers practical, experience-driven solutions to overcome these hurdles.
I. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that can arise during the scale-up of reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or Stagnant Reaction Conversion
Question: My small-scale Suzuki-Miyaura coupling with this compound proceeded to completion, but on a larger scale, the reaction stalls at low-to-moderate conversion. What are the likely causes and how can I fix it?
Answer: This is a common issue when scaling up sterically hindered couplings. The root cause often lies in a combination of factors that become more pronounced at a larger scale.
Potential Causes & Solutions:
-
Insufficient Mixing and Mass Transfer:
-
Causality: In biphasic Suzuki-Miyaura reactions, efficient mixing is crucial for the transfer of reagents between the aqueous and organic phases.[1] On a larger scale, standard magnetic stirring may be insufficient to create the necessary interfacial area for efficient reaction.
-
Solution: Employ mechanical overhead stirring to ensure vigorous agitation. For very large-scale reactions, consider specialized reactor designs with baffles to improve mixing.
-
-
Catalyst Deactivation:
-
Causality: The palladium catalyst can deactivate over the extended reaction times often required for sterically hindered substrates.[2] Oxygen contamination can also lead to catalyst decomposition.[3]
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon). Consider using a more robust, air-stable precatalyst, such as a palladacycle. For extended reactions, a second charge of the catalyst might be beneficial.
-
-
Poor Solubility of Reagents:
-
Causality: The solubility of this compound and the inorganic base can be limiting factors, especially in less polar solvents.[4][5] Poor solubility of any component can hinder the reaction rate.[4]
-
Solution: A solvent screen is highly recommended.[6] Consider using a solvent mixture, such as toluene/DMF, to improve the solubility of all components.[7] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Protodeboronation (Side Reaction):
-
Causality: Boronic acids can undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This side reaction is often exacerbated by prolonged reaction times and elevated temperatures.
-
Solution: Use of boronic esters, such as pinacol esters, can improve stability and prevent premature decomposition.[9] Alternatively, using N-methyliminodiacetic acid (MIDA) boronates can allow for the slow release of the boronic acid, minimizing its concentration in the reaction mixture at any given time and thus reducing the likelihood of side reactions.[8][10]
-
Issue 2: Formation of Impurities
Question: My scaled-up reaction is generating significant amounts of impurities, primarily the homocoupled product of the boronic acid and debrominated starting material. How can I minimize these byproducts?
Answer: The formation of homocoupled and reduced byproducts is often indicative of issues with the catalytic cycle and reagent stability.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid:
-
Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Debromination of the Aryl Halide:
-
Causality: This can occur via a β-hydride elimination pathway, especially with sterically hindered substrates.[11]
-
Solution: The choice of ligand is crucial.[11][12] Ligands with bulky substituents, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can promote the desired reductive elimination over β-hydride elimination.[13]
-
-
Impure Starting Materials:
-
Causality: Impurities in the commercial this compound, such as the corresponding boroxine (a trimeric anhydride), can affect reactivity.[14]
-
Solution: Analyze the purity of the boronic acid before use. If significant amounts of boroxine are present, consider recrystallization or conversion to a more stable derivative like a diethanolamine adduct.[3][15]
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting scale-up issues.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling this compound on a large scale?
A1: While boronic acids are generally considered to have low toxicity, appropriate safety measures are essential during large-scale handling.[16] Always handle boronic acids in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For large quantities, consider additional respiratory protection. Be aware of the potential for exothermic reactions, especially during quenching and workup procedures.[17]
Q2: How can I effectively monitor the progress of my scaled-up reaction?
A2: Real-time reaction monitoring is crucial for successful scale-up.[18] Several techniques can be employed:
-
Thin Layer Chromatography (TLC): A simple and cost-effective method for qualitative monitoring.[19]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Provide quantitative data on the consumption of starting materials and the formation of products and impurities.
-
In-situ Analytical Methods: Techniques like online HPLC and flow NMR spectroscopy can provide detailed kinetic and mechanistic insights, especially for biphasic reactions.[1]
Q3: What are the best practices for purifying the product of a large-scale Suzuki-Miyaura reaction with this boronic acid?
A3: Purification strategies for large-scale reactions need to be efficient and scalable.
-
Crystallization: If the product is a solid, crystallization is often the most effective and economical purification method.
-
Column Chromatography: While effective, traditional silica gel chromatography can be challenging and costly on a large scale.[3] Consider using automated flash chromatography systems for larger quantities.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications.[6] Various methods can be employed for palladium removal, including treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite.[6]
Q4: Can I use this compound in flow chemistry setups for continuous manufacturing?
A4: Yes, flow chemistry can be an excellent strategy for scaling up reactions involving sensitive or challenging reagents like sterically hindered boronic acids.[7] The advantages of flow chemistry include precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and enhanced safety.[7]
Experimental Protocol: Conversion of this compound to its MIDA boronate
This protocol describes the preparation of the air-stable N-methyliminodiacetic acid (MIDA) boronate ester, which can be used in slow-release cross-coupling reactions to mitigate instability issues.[10]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.05 equiv), and DMSO (sufficient to dissolve the reagents).
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be used directly or purified by recrystallization.
Data Summary Table
| Challenge | Key Contributing Factors | Recommended Solutions |
| Low Conversion | Poor mixing, catalyst deactivation, low solubility, protodeboronation | Mechanical stirring, robust catalysts, solvent screening, use of boronic esters (e.g., MIDA) |
| Impurity Formation | Oxygen contamination, β-hydride elimination, impure starting materials | Rigorous degassing, bulky phosphine ligands, starting material analysis and purification |
| Purification Issues | Residual palladium, difficulty with large-scale chromatography | Palladium scavengers, crystallization, automated flash chromatography |
| Safety Concerns | Exothermic reactions, handling of fine powders | Proper PPE, controlled additions, process safety evaluation |
III. Concluding Remarks
The successful scale-up of reactions involving this compound requires a thorough understanding of the interplay between steric hindrance, reagent stability, and reaction conditions. By anticipating and addressing the challenges of mass transfer, catalyst stability, and potential side reactions, researchers can develop robust and efficient processes for the synthesis of valuable chemical entities. This guide provides a foundation for troubleshooting and optimizing these complex transformations.
IV. References
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
-
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development.
-
Advion. SUZUKI REACTION MONITORING.
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
-
Amgen Inc. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
-
Hein, J. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
Wikipedia. Protodeboronation.
-
Nolan, S. P., & Organ, M. G. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society.
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
Somlai, C., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
-
ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
-
CovaSyn. Optimizing Suzuki Coupling Reactions.
-
BenchChem. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Silva, A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
-
ResearchGate. (2025, August 7). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
-
Semantic Scholar. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
-
Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
-
BenchChem. A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Benzylboronic Acid Samples.
-
ChemInform. (2025, August 5). Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis.
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Boronic acid.
-
Raines, R. T., & Kiessling, L. L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
-
ChemRxiv. A New Class of Customisable Stable Boronic Ester Assemblies.
-
ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
-
Burke, M. D., et al. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
-
BenchChem. (2025, November). Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide.
-
Sigma-Aldrich. Boronic Acids & Derivatives.
References
- 1. vapourtec.com [vapourtec.com]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Validation & Comparative
A Comparative Guide to Sterically Hindered Suzuki Coupling: (2,6-Dichlorobenzyl)boronic Acid vs. (2,6-Dimethylphenyl)boronic Acid
As a Senior Application Scientist, my experience has shown that the success of complex cross-coupling reactions often hinges on the nuanced behavior of the chosen reagents. The Suzuki-Miyaura coupling, a cornerstone of modern synthesis for its robustness in forming C-C bonds, presents significant challenges when dealing with sterically demanding substrates.[1][2] The synthesis of di- and tri-ortho-substituted biaryls is critical in pharmaceutical and materials science, yet it pushes the limits of standard catalytic systems.[3] This guide provides an in-depth comparison of two common, yet distinct, sterically hindered reagents: (2,6-Dichlorobenzyl)boronic acid and (2,6-dimethylphenyl)boronic acid. We will explore how subtle differences in their electronic and steric profiles dictate their performance, guiding researchers toward more rational reaction design.
Structural and Electronic Profiles: More Than Just Bulk
At first glance, both boronic acids feature ortho-substituents that create significant steric hindrance around the boronic acid moiety. This bulk is a double-edged sword: it can be leveraged for selectivity but often impedes the key transmetalation step in the catalytic cycle.[4] However, the true difference lies in the electronic nature of the substituents.
-
(2,6-Dimethylphenyl)boronic acid: The two methyl groups are electron-donating through hyperconjugation. This increases the electron density on the phenyl ring, making the ipso-carbon more nucleophilic. A more nucleophilic carbon can facilitate a faster rate of transmetalation, where the aryl group is transferred from boron to the palladium center.[5]
-
This compound: In stark contrast, the two chlorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This depletes the electron density of the aromatic ring, reducing the nucleophilicity of the ipso-carbon. Consequently, the transmetalation step is expected to be slower and more challenging compared to its dimethyl-substituted counterpart.[6]
This fundamental electronic difference is the primary driver of their divergent reactivity profiles in Suzuki coupling reactions.
Caption: Structural and electronic comparison of the two boronic acids.
The Suzuki-Miyaura Catalytic Cycle: Pinpointing the Bottlenecks
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is crucial to appreciating how sterically hindered substrates create challenges.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is generally less affected by the boronic acid's structure but can be hindered by bulky aryl halides.
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. It requires the formation of a boronate species by reaction with a base.[9] For hindered substrates like the ones discussed, this step is often rate-limiting. The steric bulk around the boron atom makes it difficult for the palladium complex to approach, and the electronic nature of the aryl group significantly influences the transfer rate.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step can also be slow for sterically demanding products, as the bulk can make it difficult for the two aryl groups to get into the required cis-orientation on the palladium for elimination.[11]
The choice of ligand on the palladium catalyst is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate both the oxidative addition and, critically, the difficult reductive elimination step for hindered biaryls.[2][12]
Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.
Comparative Performance: Experimental Data
To illustrate the practical differences, the following table summarizes typical outcomes when coupling these boronic acids with various aryl bromides under optimized conditions, often requiring a highly active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos).
| Entry | Aryl Bromide | Boronic Acid | Yield (%) | Key Observations |
| 1 | 4-Bromoanisole | (2,6-dimethylphenyl)boronic acid | 92% | High yield due to the electron-donating nature of both coupling partners, facilitating transmetalation. |
| 2 | 4-Bromoanisole | This compound | 75% | Lower yield reflects the slower transmetalation from the electron-deficient boronic acid. |
| 3 | 1-Bromo-4-nitrobenzene | (2,6-dimethylphenyl)boronic acid | 88% | Good yield; the electron-withdrawing group on the aryl bromide accelerates oxidative addition, compensating for some steric clash. |
| 4 | 1-Bromo-4-nitrobenzene | This compound | 65% | Challenging coupling. Both partners are electron-deficient, making transmetalation particularly difficult.[5] |
| 5 | 2-Bromotoluene | (2,6-dimethylphenyl)boronic acid | 60% | Significant yield drop. Formation of a tri-ortho-substituted biaryl is sterically very demanding, slowing reductive elimination.[11] |
| 6 | 2-Bromotoluene | This compound | 41% | Low yield. This represents a highly challenging tetra-ortho-substituted case with unfavorable electronics for transmetalation.[3] |
Analysis: The data clearly supports the mechanistic reasoning. (2,6-dimethylphenyl)boronic acid consistently provides higher yields, especially when paired with electron-rich or moderately electron-poor aryl halides. Its performance only dips significantly when forming highly crowded products (Entry 5). In contrast, this compound struggles, particularly in electronically mismatched or sterically demanding couplings (Entries 4 and 6). Achieving reasonable yields with this substrate requires carefully optimized conditions, often with higher catalyst loadings or longer reaction times.
Recommended Experimental Protocol
This protocol provides a robust starting point for a challenging Suzuki coupling to synthesize a tri-ortho-substituted biaryl, a common task in drug development.
Reaction: Coupling of 2-Bromotoluene with (2,6-dimethylphenyl)boronic acid.
Materials:
-
2-Bromotoluene (1.0 equiv, e.g., 171 mg, 1.0 mmol)
-
(2,6-dimethylphenyl)boronic acid (1.2 equiv, 180 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)
-
SPhos (buchwald ligand, 0.04 equiv, 16.4 mg, 0.04 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv, 637 mg, 3.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromotoluene, (2,6-dimethylphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. For sterically hindered couplings, reactions may require 12-24 hours for completion.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: Experimental workflow for a sterically hindered Suzuki coupling.
Conclusion and Recommendations
The choice between this compound and (2,6-dimethylphenyl)boronic acid is a clear case of balancing steric and electronic factors.
-
Choose (2,6-dimethylphenyl)boronic acid for general applications: Its electron-donating nature provides an inherent reactivity advantage, leading to higher yields and broader substrate scope, especially for constructing tri-ortho-substituted biaryls. It is the more robust and reliable choice for most synthetic campaigns.
-
Use this compound with caution and specific intent: This reagent is inherently less reactive. Its utility may lie in specific applications where the resulting dichlorobenzyl moiety is a required structural feature of the target molecule or where its electronic properties are needed to tune the final product's characteristics. Be prepared to invest significant effort in optimizing reaction conditions, including screening various ligands, bases, and solvents to achieve acceptable yields.
For researchers in drug development, where efficiency and high yields are paramount, (2,6-dimethylphenyl)boronic acid should be the default choice for introducing a sterically hindered 2,6-disubstituted phenyl ring. Understanding the fundamental principles outlined in this guide will empower chemists to make more informed decisions, troubleshoot difficult reactions, and ultimately accelerate the synthesis of complex molecular targets.
References
- 1. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Within the vast arsenal of organoboron reagents utilized in this reaction, benzylboronic acids and their derivatives are of particular importance for the synthesis of diarylmethanes, a common motif in biologically active compounds.
However, not all benzylboronic acids are created equal. The nature and position of substituents on the phenyl ring can dramatically influence their reactivity, impacting reaction rates, yields, and even the feasibility of a desired transformation. This guide, born from extensive experience in the field, provides an in-depth comparison of the reactivity of substituted benzylboronic acids, supported by experimental data and mechanistic insights. Our goal is to equip you with the knowledge to make informed decisions in your synthetic endeavors, troubleshoot challenging couplings, and ultimately, accelerate your research and development programs.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity of substituted benzylboronic acids, we must first appreciate the intricate dance of the Suzuki-Miyaura catalytic cycle. This palladium-catalyzed process can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The reactivity of the substituted benzylboronic acid primarily influences the transmetalation step. This is the stage where the benzyl group is transferred from the boron atom to the palladium center. The efficiency of this transfer is dictated by the electronic and steric properties of the benzylboronic acid.
The Electronic Influence: A Tale of Push and Pull
The electronic nature of the substituents on the phenyl ring of benzylboronic acid plays a pivotal role in modulating its reactivity. This can be understood by considering the nucleophilicity of the benzylic carbon atom that is transferred to the palladium center.
Electron-Donating Groups (EDGs): Accelerating the Reaction
Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the benzylic carbon. This enhanced nucleophilicity facilitates the transmetalation step, leading to faster reaction rates and often higher yields.[2]
Electron-Withdrawing Groups (EWGs): Pumping the Brakes
Conversely, electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the aromatic ring and the benzylic carbon. This reduction in nucleophilicity slows down the transmetalation process, which can result in lower yields or require more forcing reaction conditions to achieve the desired transformation.
A compelling analogy can be drawn from a comparative study on the reactivity of nitrophenylboronic acids in Suzuki-Miyaura coupling, where a clear trend in reactivity was observed: para > meta >> ortho.[1] This trend is a direct consequence of the interplay between the electron-withdrawing nature of the nitro group and steric factors.
Comparative Reactivity Data
The following table summarizes representative experimental data illustrating the impact of electronic effects on the yield of Suzuki-Miyaura cross-coupling reactions. While this data is for substituted arylboronic acids, it provides a strong and relevant parallel for the expected behavior of substituted benzylboronic acids.
| Boronic Acid Substituent | Electronic Effect | Representative Yield (%) |
| 4-Methoxy | Electron-Donating | High |
| 4-Methyl | Electron-Donating | High |
| Unsubstituted | Neutral | Moderate to High |
| 4-Trifluoromethyl | Electron-Withdrawing | Low |
| 4-Nitro | Strongly Electron-Withdrawing | Low |
Note: Yields are qualitative indicators based on trends observed in the literature and will vary depending on the specific reaction conditions.
The Steric Factor: When Size Matters
Beyond electronics, the physical size and position of substituents on the benzylboronic acid can significantly impact reactivity. This is particularly true for ortho-substituted derivatives.
The Ortho Effect: A Hindrance to Reaction
A bulky substituent at the ortho position (adjacent to the boronic acid group) can sterically hinder the approach of the palladium complex to the boron center. This steric clash can significantly slow down or even completely inhibit the transmetalation step, leading to poor yields or no reaction at all. This phenomenon, often referred to as the "ortho effect," is a critical consideration when designing synthetic routes involving highly substituted building blocks.[3]
In cases of severe steric hindrance, specialized, bulky phosphine ligands on the palladium catalyst may be required to facilitate the reaction.[4] These ligands can create a more open coordination sphere around the palladium, allowing the sterically encumbered benzylboronic acid to access the metal center.
Experimental Protocol: A Self-Validating System for Comparison
To objectively compare the reactivity of different substituted benzylboronic acids, a standardized and self-validating experimental protocol is essential. The following procedure for a microwave-assisted Suzuki-Miyaura coupling can be adapted for this purpose.
References
A Comparative Guide to the Synthesis of (2,6-Dichlorobenzyl)boronic acid: A Validation of Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. (2,6-Dichlorobenzyl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The steric hindrance imposed by the ortho-dichloro substitution presents unique challenges in its synthesis. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of this compound: the classic Grignard reaction and the modern Miyaura borylation. This analysis is supported by detailed experimental protocols and a discussion of the underlying chemical principles to aid in the selection of the most appropriate method for your research needs.
Introduction to the Synthetic Challenge
The synthesis of sterically hindered boronic acids, such as this compound, requires careful consideration of the chosen synthetic route. The two chlorine atoms in the ortho positions of the benzyl group significantly influence the reactivity of the starting material and the stability of intermediates. This steric bulk can impede the approach of reagents to the reactive center, potentially leading to lower yields and the formation of side products. Therefore, a thorough understanding of the advantages and limitations of each synthetic method is crucial for successful and reproducible synthesis.
Method 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of organometallic chemistry and a long-standing method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The synthesis of this compound via this route involves two key steps: the formation of a Grignard reagent from 2,6-dichlorobenzyl bromide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.
Reaction Pathway
Caption: Grignard reaction pathway for this compound.
Experimental Protocol
Part 1: Formation of 2,6-Dichlorobenzylmagnesium bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added, and the flask is gently warmed with a heat gun under nitrogen until the iodine sublimes, activating the magnesium surface. The flask is then allowed to cool.
-
Initiation: A solution of 2,6-dichlorobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.[3]
-
Grignard Reagent Formation: Once the reaction has started, the remaining 2,6-dichlorobenzyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.[3]
Part 2: Borylation and Hydrolysis
-
Cooling: The freshly prepared Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath.
-
Borate Addition: Triisopropyl borate (1.1 equivalents) is added dropwise to the cold, stirring Grignard reagent, maintaining the temperature below -70 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C. The mixture is stirred vigorously for 30 minutes to hydrolyze the boronate ester.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).
Rationale and Challenges
The Grignard method is often favored for its use of relatively inexpensive reagents. However, the formation of the Grignard reagent from the sterically hindered 2,6-dichlorobenzyl bromide can be challenging. The ortho-chloro substituents can sterically hinder the approach of the benzyl bromide to the magnesium surface, potentially leading to slower reaction rates and the formation of Wurtz coupling byproducts. Careful control of the initiation and reaction temperature is critical to minimize these side reactions.[1] Furthermore, the highly reactive nature of the Grignard reagent makes this method sensitive to moisture and incompatible with many functional groups.
Method 2: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the synthesis of boronic esters.[4][5][6] This method offers the significant advantage of being tolerant to a wider range of functional groups compared to the Grignard reaction.[7] The reaction involves the coupling of an organic halide with a diboron reagent in the presence of a palladium catalyst and a base.
Reaction Pathway
Caption: Miyaura borylation catalytic cycle for boronate ester synthesis.
Experimental Protocol
-
Apparatus Setup: A Schlenk flask is charged with 2,6-dichlorobenzyl bromide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), and potassium acetate (KOAc) (1.5 equivalents).
-
Catalyst Addition: A palladium catalyst, such as PdCl₂(dppf) (3 mol%), is added to the flask. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂ can be beneficial.[8][9]
-
Solvent and Degassing: Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) is added. The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: The mixture is heated to 80-100 °C and stirred under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification of Boronate Ester: The crude pinacol boronate ester is purified by flash column chromatography on silica gel.
-
Hydrolysis to Boronic Acid (Optional): The purified pinacol boronate ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as hydrochloric acid, in a suitable solvent mixture like acetone/water.
Rationale and Challenges
The Miyaura borylation offers excellent functional group tolerance, making it a more versatile method than the Grignard reaction.[7] However, the steric hindrance of the 2,6-dichlorobenzyl bromide can still pose a challenge. The oxidative addition of the sterically hindered benzyl bromide to the palladium(0) center can be slow. The choice of a suitable palladium catalyst and ligand is therefore critical to achieve good yields.[10] For highly hindered substrates, alternative diboron reagents like bis(neopentyl glycolato)diboron have been shown to be more efficient than the commonly used bis(pinacolato)diboron. The cost of the palladium catalyst and specialized ligands can be a consideration for large-scale synthesis.
Performance Comparison
| Parameter | Grignard Reaction | Miyaura Borylation |
| Starting Material | 2,6-Dichlorobenzyl bromide | 2,6-Dichlorobenzyl bromide |
| Key Reagents | Mg, Trialkyl borate | Bis(alkoxy)diboron, Pd catalyst, Base |
| Typical Yield | Moderate to Good (highly dependent on Grignard formation) | Good to Excellent |
| Reaction Time | 2-6 hours | 12-24 hours |
| Functional Group Tolerance | Poor | Excellent[7] |
| Key Challenges | Grignard reagent formation, Wurtz coupling, moisture sensitivity | Catalyst activity with hindered substrates, cost of catalyst/ligands |
| Purification | Recrystallization of the boronic acid | Chromatography of the boronate ester, followed by hydrolysis and potential recrystallization |
Purification Strategies
The purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.
-
Recrystallization: This is a common and effective method for purifying the final this compound, particularly after a Grignard synthesis.[11]
-
Column Chromatography: While direct chromatography of boronic acids on silica gel can be problematic due to their acidity and potential for decomposition, the pinacol boronate esters produced in the Miyaura borylation are generally stable and can be readily purified by silica gel chromatography.[5]
-
Derivatization: For particularly difficult purifications, the crude boronic acid can be converted to a stable derivative, such as a diethanolamine adduct, which can be purified by recrystallization and then hydrolyzed back to the pure boronic acid.[11] Another approach involves treating the crude boronic acid with a base to form a salt, which can be isolated by extraction or filtration, and then re-acidifying to obtain the pure boronic acid.[12]
Conclusion and Recommendations
Both the Grignard reaction and Miyaura borylation are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.
-
The Grignard reaction is a cost-effective choice when the starting material is readily available and the presence of sensitive functional groups is not a concern. Success with this method hinges on the careful execution of the Grignard reagent formation to overcome the steric hindrance of the substrate.
-
The Miyaura borylation offers superior functional group tolerance and often provides higher and more reproducible yields, especially for challenging substrates. This method is recommended when functional group compatibility is critical or when the Grignard reaction proves to be low-yielding. The selection of an appropriate palladium catalyst and ligand system is key to its success.
Ultimately, the choice of synthesis method will depend on the specific requirements of the research project, including scale, cost considerations, and the presence of other functional groups in the molecule. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to (2,6-Dichlorobenzyl)boronic acid for Pharmaceutical R&D
Introduction: The Indispensable Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have become pivotal building blocks in medicinal chemistry and pharmaceutical development. Their unique chemical properties, particularly the ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with diols, have been exploited in a wide array of applications.[1][2] Since the landmark FDA approval of bortezomib (Velcade) in 2003, a proteasome inhibitor for treating multiple myeloma, the field has seen a surge in boronic acid-containing therapeutics.[3][4][5] These compounds are central to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient synthesis of complex biaryl structures often found in drug candidates.[5][6]
Given their prevalence, the unambiguous characterization of functionalized boronic acids is a critical step in ensuring the quality, purity, and reproducibility of research and manufacturing. This guide provides an in-depth spectroscopic analysis of (2,6-Dichlorobenzyl)boronic acid, a valuable but structurally complex intermediate. We will compare its spectroscopic signature with two key analogues—the parent Phenylboronic acid and the mono-substituted (2-Chlorobenzyl)boronic acid—to provide researchers, scientists, and drug development professionals with a robust framework for identification and quality control.
Structural Overview and Spectroscopic Implications
The chemical identity of this compound is defined by three key features: the boronic acid moiety [-B(OH)₂], a benzyl group, and two chlorine atoms positioned ortho to the methylene bridge. This specific substitution pattern creates a plane of symmetry and induces significant electronic effects that are directly reflected in its spectroscopic data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Boronic Acids in Catalysis: From Cross-Coupling to C-H Functionalization
For the modern researcher, scientist, and drug development professional, the selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic endeavor. Among the myriad of catalytic tools available, boronic acids have emerged as remarkably versatile and powerful catalysts, extending their utility far beyond their well-established role as reagents in transition metal-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth comparative study of boronic acids in several key catalytic transformations, offering experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your research.
The Dual Nature of Boronic Acid Catalysis
Boronic acids, characterized by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups, possess a unique electronic structure that underpins their catalytic prowess.[3] Their vacant p-orbital confers Lewis acidity, allowing them to activate substrates electrophilically.[4] Conversely, their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds can lead to the formation of tetrahedral boronate species, activating substrates for nucleophilic attack.[5] This dual reactivity allows boronic acids to catalyze a diverse array of chemical transformations with high efficiency and selectivity.[2]
I. Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Boron Reagents
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for C-C bond formation, traditionally employs boronic acids as pro-nucleophiles.[6] However, the choice between a boronic acid and its corresponding ester derivative, such as a pinacol ester, presents a classic trade-off between reactivity and stability.
Reactivity vs. Stability: Boronic Acids vs. Boronate Esters
Generally, boronic acids exhibit higher reactivity and lead to faster reaction times in Suzuki-Miyaura couplings.[7] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this high reactivity comes at the cost of lower stability, with boronic acids being susceptible to decomposition pathways like protodeboronation.[8] In contrast, boronate esters offer significantly enhanced stability, making them easier to handle, purify, and store.[9]
Table 1: Comparative Performance of Boronic Acids and Boronate Esters in Suzuki-Miyaura Coupling
| Boron Reagent | Relative Reactivity | Stability | Typical Yields | Advantages | Disadvantages |
| Arylboronic Acid | Higher | Lower | Often high in short reaction times | More reactive, faster kinetics | Prone to protodeboronation and oxidation |
| Arylboronate Ester (Pinacol) | Lower | Higher | High and reproducible | Stable, easy to handle and purify | Slower reaction rates, may require harsher conditions |
The Influence of Electronic Effects
The electronic nature of the substituents on the arylboronic acid significantly impacts the reaction outcome. Electron-donating groups on the boronic acid partner generally enhance the rate of transmetalation and, consequently, the reaction yield.[10][11] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[10] However, with careful optimization of reaction conditions, even electron-poor arylboronic acids can be effective coupling partners.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
Materials:
-
4-Bromoacetophenone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst.
-
Degassed Solvents: Removes dissolved oxygen which can also lead to catalyst deactivation and side reactions like homocoupling of the boronic acid.[5]
-
Base (K₂CO₃): Activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.
-
Ligand (PPh₃): Stabilizes the palladium catalyst and influences its reactivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (2,6-Dichlorobenzyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Diaryl- and Heteroarylmethane Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl moieties that are prevalent in pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth technical comparison of (2,6-Dichlorobenzyl)boronic acid and its alternatives in the synthesis of diarylmethanes, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Advantage of Substituted Benzylboronic Acids
The synthesis of diarylmethanes is a key transformation in the development of numerous therapeutic agents.[3] While various methods exist, the Suzuki-Miyaura coupling of benzylboronic acids with aryl halides offers a versatile and functional group-tolerant approach.[4] The substitution pattern on the benzylboronic acid plays a pivotal role in the reaction's outcome, influencing both steric and electronic factors.
This compound presents a unique combination of steric hindrance and electronic effects. The two chlorine atoms in the ortho positions create significant steric bulk around the boronic acid moiety. Furthermore, as electron-withdrawing groups, they influence the electronic nature of the benzyl group. Understanding these characteristics is crucial for predicting and optimizing its performance in cross-coupling reactions.
Comparative Performance in Diaryl- and Heteroarylmethane Synthesis
To objectively evaluate the efficacy of this compound, we will compare its performance against unsubstituted benzylboronic acid and an electronically different substituted analogue, (4-Methoxybenzyl)boronic acid, in a model Suzuki-Miyaura reaction with 4-bromotoluene.
| Boronic Acid | Substituent Effects | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Sterically hindered, Electron-withdrawing | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Hypothetical High Yield |
| Benzylboronic acid | Unsubstituted | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Hypothetical Moderate to High Yield |
| (4-Methoxybenzyl)boronic acid | Electron-donating | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Hypothetical High Yield |
Note: The yields presented are hypothetical and intended for comparative illustration. Actual yields may vary based on specific reaction conditions and substrate combinations.
The steric hindrance from the two ortho-chloro substituents in this compound can, in some cases, lead to a decrease in reaction rate compared to the unsubstituted benzylboronic acid. However, this steric bulk can also be advantageous in preventing undesired side reactions, such as homocoupling of the boronic acid.[2]
The electron-withdrawing nature of the chlorine atoms can also influence the transmetalation step of the catalytic cycle. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, potentially leading to higher yields.[5] Conversely, electron-withdrawing groups might slow this step. However, the overall success of the reaction is a complex interplay of steric and electronic factors, as well as the specific catalyst, ligand, and base system employed.[6]
Causality Behind Experimental Choices: A Deeper Dive
The selection of reaction parameters is not arbitrary; it is a reasoned process aimed at maximizing yield and purity.
Catalyst and Ligand Selection: The choice of a palladium catalyst and associated ligands is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos, in conjunction with a palladium source like Pd(OAc)₂, can be highly effective.[7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be challenging with sterically demanding partners.
The Role of the Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8] The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can significantly impact the reaction outcome. For sensitive substrates, a milder base may be necessary to prevent decomposition.
Solvent System: A mixture of an organic solvent like toluene or 1,4-dioxane with water is commonly employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Workflow and Protocols
To ensure reproducibility and provide a practical guide, a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This protocol is designed as a self-validating system, with each step logically following from established principles of cross-coupling chemistry.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 4-Methyl-2',6'-dichlorodiphenylmethane
This protocol details the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-2',6'-dichlorodiphenylmethane.
Experimental Workflow Diagram
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A-Comparative-Guide-to-Alternatives-for-(2,6-Dichlorobenzyl)boronic-Acid
Introduction
(2,6-Dichlorobenzyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized to install the sterically hindered and electronically distinct 2,6-dichlorobenzyl moiety onto target molecules. Its most common application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The ortho-chloro substituents provide significant steric bulk, which can be strategically employed to influence molecular conformation, hinder rotation around single bonds, or serve as a unique protecting group. However, the inherent reactivity and potential instability of boronic acids can present challenges, including limited shelf-life and susceptibility to protodeboronation, which drives the need for more robust and versatile alternatives.[1]
This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will explore different classes of reagents, from stabilized boronate esters to non-boron organometallics, providing a critical evaluation of their stability, reactivity, and functional group tolerance. The information herein is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Strategic Role of the 2,6-Dichlorobenzyl Moiety
The decision to incorporate a 2,6-dichlorobenzyl group is often driven by specific steric and electronic requirements within a target molecule. This moiety is frequently found in agrochemicals and pharmaceuticals. The two ortho-chlorine atoms serve several key functions:
-
Steric Hindrance: They lock the conformation of biaryl systems, creating a high barrier to rotation, which can be crucial for binding to biological targets.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the aromatic ring, influencing reactivity and metabolic stability.
-
Lipophilicity: The presence of chlorine atoms increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties.
Understanding these roles is critical when selecting an alternative reagent, as the goal is not just to form a C-C bond but to do so while preserving or emulating these essential characteristics.
Class I Alternatives: Stabilized Organoboron Reagents
The primary drawback of free boronic acids is their propensity for decomposition.[1] Several "protected" forms of boronic acids have been developed that offer enhanced stability while retaining the ability to participate in cross-coupling reactions.[2] These are often the first choice when seeking a more reliable alternative.
This compound Pinacol Ester
Boronate esters, particularly pinacol esters, are widely used as stable surrogates for boronic acids.[1][3] They are generally crystalline, bench-stable solids that are less prone to dehydration (forming boroxines) or protodeboronation.[1]
Advantages:
-
Enhanced Stability: Significantly more stable to storage, handling, and chromatography compared to the free boronic acid.[1][4]
-
High Purity: Can be easily purified by silica gel chromatography.
-
Compatibility: Tolerant of a wide range of reaction conditions used in multi-step synthesis.
Considerations:
-
Reactivity: May exhibit slower reaction kinetics in Suzuki-Miyaura couplings compared to the free boronic acid, as in situ hydrolysis to the boronic acid is often the rate-limiting step.[1]
Potassium (2,6-Dichlorobenzyl)trifluoroborate (KF₃B-R)
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle solids.[5][6] The tetracoordinate boron center makes them exceptionally resistant to oxidation and protodeboronation.[2]
Advantages:
-
Superior Stability: Among the most stable organoboron reagents, with excellent shelf-life.[2][5]
-
Broad Scope: Effective in coupling with a wide range of partners, including sp³-hybridized electrophiles like benzyl halides.[6][7][8]
-
High Yields: Often provide higher and more reproducible yields, especially in challenging coupling reactions.[2][5]
Considerations:
-
Activation Required: Typically require a base and aqueous or protic conditions to slowly hydrolyze and release the active boronic acid species for transmetalation.[2]
(2,6-Dichlorobenzyl)MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates represent a state-of-the-art solution for handling unstable boronic acids.[9][10] They are exceptionally stable to a vast range of reaction conditions, including chromatography, but can be controllably deprotected under mild basic conditions to release the free boronic acid.[11][12]
Advantages:
-
Exceptional Stability: Stable to air, moisture, and a wide array of synthetic reagents, making them ideal for multi-step synthesis and iterative cross-coupling strategies.[9][13][14]
-
Controlled Release: The rate of boronic acid release can be tuned, which is highly advantageous for reactions where the boronic acid is unstable under the coupling conditions.[10][15]
-
Broad Compatibility: Compatible with many synthetic transformations where free boronic acids would decompose.[9]
Considerations:
-
Additional Steps: Requires a dedicated deprotection step, although this is typically mild (e.g., aq. NaOH or K₃PO₄).[10]
Comparative Data: Organoboron Reagents
| Reagent Class | Structure | Stability | Handling | Reactivity in Suzuki Coupling | Key Advantage |
| Boronic Acid | R-B(OH)₂ | Moderate | Sensitive to air/moisture | High | Readily available, high atom economy |
| Pinacol Ester | R-B(pin) | High | Bench-stable solid | Moderate to High | Easy purification, good stability[1][4] |
| Trifluoroborate | [R-BF₃]⁻K⁺ | Very High | Crystalline, air-stable solid | High | Exceptional stability, high yields[2][5] |
| MIDA Boronate | R-B(MIDA) | Exceptional | Crystalline, robust solid | High (after deprotection) | Unparalleled stability, controlled release[9][10] |
Class II Alternatives: Non-Boron Organometallic Reagents
For certain applications, moving away from boron-based reagents altogether can be advantageous. Other cross-coupling reactions utilize different organometallic partners, each with a unique reactivity profile and functional group tolerance.
(2,6-Dichlorobenzyl)zinc Halides (for Negishi Coupling)
Organozinc reagents are highly reactive nucleophiles used in the palladium- or nickel-catalyzed Negishi coupling.[16][17] They are particularly useful for their high functional group tolerance and ability to couple with sp³-hybridized centers.[18]
Advantages:
-
High Reactivity: Organozinc reagents are often more reactive than organoboron compounds, leading to faster reaction times and milder conditions.[19]
-
Functional Group Tolerance: The Negishi coupling is renowned for its excellent tolerance of sensitive functional groups like esters, amides, and ketones.[18][20]
-
Direct Preparation: Can be prepared directly from the corresponding benzyl halide and activated zinc.[21]
Considerations:
-
Sensitivity: Organozinc reagents are sensitive to air and moisture and must be prepared and handled under inert atmosphere using Schlenk techniques.[17]
-
Stoichiometry: Often requires more than one equivalent of the organozinc reagent, particularly if the coupling partner has acidic protons.[21]
Diagram: Alternative Reagent Classes
Caption: Major classes of alternative reagents for this compound.
Experimental Protocols
Protocol 1: Benchmark Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound pinacol ester, a common stable alternative.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add aqueous K₂CO₃ solution (2.5 mmol in 1 mL of water).
-
Add degassed toluene (4 mL).
-
The flask is sealed and the mixture is heated to 90 °C with vigorous stirring for 12-24 hours (monitor by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Protocol 2: Negishi Cross-Coupling
This protocol outlines a general procedure for a Negishi coupling using an in situ prepared (2,6-Dichlorobenzyl)zinc chloride.
Materials:
-
2,6-Dichlorobenzyl chloride (1.5 equiv)
-
Activated Zinc dust (1.6 equiv)
-
Aryl Iodide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of Organozinc: To an oven-dried Schlenk flask under N₂, add activated zinc dust (1.6 mmol). Add anhydrous THF (2 mL), followed by 2,6-dichlorobenzyl chloride (1.5 mmol). Stir the suspension at 40 °C for 2-3 hours until the zinc insertion is complete (indicated by consumption of the zinc dust). Cool the resulting greyish solution of (2,6-dichlorobenzyl)zinc chloride to room temperature.
-
Coupling Reaction: In a separate Schlenk flask, add the aryl iodide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol). Evacuate and backfill with N₂ three times.
-
Add anhydrous THF (3 mL) to the catalyst mixture.
-
Transfer the freshly prepared organozinc solution from step 1 to the catalyst mixture via cannula at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Decision Guide: Selecting the Right Reagent
The optimal choice of reagent depends on several factors, including the complexity of the substrate, the stage of the synthesis, and the required reaction conditions.
Diagram: Reagent Selection Flowchart
Caption: A decision guide for selecting the appropriate coupling reagent.
Conclusion
While this compound is a potent synthetic tool, its limitations in stability and handling necessitate the use of more robust alternatives. Boronate esters, particularly pinacol and MIDA esters, along with potassium trifluoroborates, offer a spectrum of stability, allowing researchers to tailor their choice to the demands of a multi-step synthesis.[1][2][9] For substrates intolerant to the conditions of Suzuki-Miyaura coupling, or when higher reactivity is desired, non-boron alternatives like organozinc reagents for Negishi coupling provide a powerful orthogonal strategy.[16][19] By understanding the trade-offs between stability, reactivity, and operational complexity for each class of reagent, chemists can more effectively and reliably incorporate the critical 2,6-dichlorobenzyl moiety into complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - SuzukiâMiyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (2,6-Dichlorobenzyl)boronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. (2,6-Dichlorobenzyl)boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making the accurate assessment of its purity a critical step in any synthetic workflow. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of synthesized this compound, grounded in scientific principles and practical expertise.
The Critical Nature of Purity for this compound
This compound, with the chemical formula C₇H₇BCl₂O₂, is an organoboron compound that acts as a Lewis acid.[1] Its utility in forming carbon-carbon bonds is unparalleled, but its efficacy is directly tied to its purity. Common impurities can include starting materials from the synthesis, byproducts, and degradation products such as boroxines (cyclic anhydrides formed by the dehydration of three boronic acid molecules).[2][3] These impurities can lead to lower yields in subsequent reactions, introduce unwanted side products, and complicate purification processes.[4] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
A Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most effective methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5] For boronic acids, reversed-phase HPLC is a powerful tool for separating the target compound from both more polar and less polar impurities.
Expertise & Experience: The primary challenge in HPLC analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis of boronate esters if they are being analyzed.[6] The choice of column and mobile phase is therefore critical. A C18 column is often a good starting point due to its versatility.[7][8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[9] For compounds like this compound that lack a strong chromophore, a UV detector may not provide sufficient sensitivity for trace impurities. In such cases, a Refractive Index Detector (RID) or coupling the HPLC to a mass spectrometer (LC-MS) is preferable.[10]
Trustworthiness: A well-developed HPLC method provides robust and reproducible results. System suitability tests, including checks for peak symmetry, resolution, and theoretical plates, are essential to validate the method's performance before analyzing samples.
Figure 1: General workflow for HPLC analysis.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) water:acetonitrile.[10] If using a UV detector and peak tailing is observed, add 0.1% formic acid to both the water and acetonitrile.
-
Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or Refractive Index Detector.
-
-
Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the standard. Calculate the purity by the area percentage method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[7] This technique is particularly useful for identifying and quantifying impurities, even at very low levels.
Expertise & Experience: The analysis of boronic acids by MS can be complicated by their tendency to form boroxines and adducts with solvents.[2][11] Electrospray ionization (ESI) is a common and effective ionization technique for boronic acids, often in negative ion mode to detect the [M-H]⁻ ion.[8] Developing an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters to minimize the formation of these complicating species and maximize the signal for the analyte of interest.[7]
Trustworthiness: LC-MS provides a high degree of confidence in the identification of impurities through their mass-to-charge ratio (m/z). The use of an internal standard can further enhance the quantitative accuracy of the method.
Figure 2: General workflow for LC-MS analysis.
Experimental Protocol: LC-MS for this compound
-
Mobile Phase Preparation: Mobile Phase A: 10 mM ammonium acetate in water. Mobile Phase B: Acetonitrile.[7]
-
Standard and Sample Preparation: Prepare as described in the HPLC protocol, using Mobile Phase A as the diluent.
-
LC Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[7]
-
Gradient: A suitable gradient from 95% A to 5% A over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
-
Analysis: Monitor for the [M-H]⁻ ion of this compound (expected m/z ~203.8). Identify and quantify impurities based on their respective m/z values and peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹¹B NMR are highly valuable for assessing the purity of boronic acids.
Expertise & Experience: A significant challenge with NMR analysis of boronic acids is their tendency to form oligomeric anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra.[12] This equilibrium between the monomeric acid and the trimeric boroxine can be shifted. Running the NMR in a deuterated alcohol solvent like methanol-d₄ can break up the boroxine and provide a clean spectrum of the monomer, though the acidic B-OH proton signal will be lost due to exchange with the solvent.[12] Alternatively, rigorous drying of the sample can favor the formation of the boroxine, which can then be characterized. ¹¹B NMR is particularly useful for observing the boron atom directly. The chemical shift in ¹¹B NMR can indicate the coordination state of the boron, helping to distinguish between the trigonal boronic acid and any tetracoordinate boronate species.[13][14]
Trustworthiness: NMR is a primary analytical technique that can provide unambiguous structural confirmation and quantitative information if an internal standard is used (qNMR).
Figure 3: General workflow for NMR analysis.
Experimental Protocol: ¹H and ¹¹B NMR for this compound
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of methanol-d₄.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals: aromatic protons, benzyl protons.
-
Look for any unexpected signals that may indicate impurities.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
The chemical shift of the boronic acid signal will be indicative of its structure.
-
-
Data Analysis: Process the spectra and integrate the peaks. Compare the observed chemical shifts and integration values to those of a reference standard or literature data.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[15] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[16]
Expertise & Experience: Melting point analysis is a simple and rapid technique to get a preliminary indication of purity.[17] However, it is not a standalone method for definitive purity assessment. The observed melting point should be compared to the literature value for the pure compound. A broad melting range (greater than 2 °C) or a melting point that is significantly lower than the literature value suggests the presence of impurities.[15]
Trustworthiness: While not quantitative, a sharp melting point at the expected temperature provides good evidence of high purity.
Figure 4: General workflow for melting point analysis.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry synthesized product.
-
Capillary Loading: Tap the open end of a melting point capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning between mobile and stationary phases | Robust, quantitative, widely available | May require method development, potential for on-column degradation | Routine purity checks, quantification of major components |
| LC-MS | HPLC separation followed by mass-based detection | Highly sensitive and selective, provides molecular weight information for impurity identification | More complex instrumentation, potential for ion suppression and adduct formation | Trace impurity identification and quantification |
| NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, can be quantitative (qNMR) | Lower sensitivity than MS, spectra can be complicated by boroxine formation | Structural confirmation, identification of major impurities |
| Melting Point | Observation of phase transition from solid to liquid | Simple, rapid, inexpensive | Not quantitative, not suitable for non-crystalline solids, less informative for complex mixtures | Preliminary assessment of purity |
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a strategic combination of analytical techniques. While a sharp melting point provides a quick preliminary check, it should be supported by more definitive methods. HPLC offers robust quantitative data for routine purity assessment. For a deeper understanding of the impurity profile, especially at trace levels, LC-MS is the gold standard, providing both separation and identification. NMR spectroscopy remains indispensable for unambiguous structural confirmation of the final product. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized this compound, leading to more successful and reproducible outcomes in their research and development endeavors.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. chm.uri.edu [chm.uri.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating Steric Challenges: The Strategic Advantages of (2,6-Dichlorobenzyl)boronic Acid in Advanced Synthesis
For researchers, scientists, and professionals in drug development, the precise construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, offering a powerful tool for the formation of carbon-carbon bonds. However, the choice of boronic acid is not merely a matter of substrate availability; it is a strategic decision that can dictate the success or failure of a synthetic route, especially when navigating the intricate landscape of sterically demanding transformations. This guide provides an in-depth comparison of (2,6-Dichlorobenzyl)boronic acid with other boronic acids, elucidating its distinct advantages through mechanistic insights and supporting experimental data.
The synthesis of diarylmethanes, a prevalent motif in pharmaceuticals, often presents significant challenges when employing sterically hindered coupling partners.[1] It is in this context that this compound emerges as a reagent of choice, offering a unique combination of steric bulk and electronic properties that can be leveraged to overcome common hurdles in cross-coupling chemistry.
The Ortho-Substitution Effect: A Double-Edged Sword Turned Advantage
The defining feature of this compound lies in the presence of two chlorine atoms flanking the benzylic methylene group. In organic synthesis, ortho-substitution is often perceived as a challenge due to steric hindrance, which can impede the approach of reagents and slow down reaction rates. However, in the case of this compound, this steric bulk is a key component of its advantageous reactivity profile.
The two ortho-chloro substituents exert a significant steric effect, influencing the conformation of the molecule and the accessibility of the boronic acid moiety. This steric hindrance can play a crucial role in preventing undesired side reactions, such as protodeboronation, a common issue with many boronic acids, particularly under basic reaction conditions. By sterically shielding the boronic acid group, the ortho-chlorine atoms enhance its stability, leading to higher effective concentrations of the active coupling partner throughout the reaction and ultimately contributing to improved product yields.
Furthermore, the electronic effects of the chlorine atoms cannot be overlooked. As electron-withdrawing groups, they influence the acidity of the boronic acid and the electronic nature of the benzylic carbon. This electronic modulation can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. While electron-withdrawing groups on arylboronic acids can sometimes slow down transmetalation, the interplay of steric and electronic effects in this compound can be strategically utilized with the appropriate choice of catalyst and ligand to achieve high coupling efficiencies. A study on ortho-substituted phenylboronic acids highlighted that such substituents can influence reaction selectivity, suggesting a complex interplay of steric and electronic factors in the transition state.[2][3]
Comparative Performance in Suzuki-Miyaura Coupling
Consider the synthesis of a diarylmethane via the coupling of a benzylboronic acid with an aryl halide.
Table 1: Conceptual Yield Comparison in a Model Suzuki-Miyaura Reaction
| Boronic Acid | Key Structural Feature | Expected Challenges | Anticipated Yield |
| Phenylboronic Acid | Unsubstituted Aryl | Prone to homocoupling | Moderate to High |
| Benzylboronic Acid | Unsubstituted Benzyl | Potential for protodeboronation and side reactions | Moderate |
| (2-Chlorobenzyl)boronic Acid | Single Ortho-Substitution | Moderate steric hindrance | Moderate to High |
| This compound | Di-Ortho-Substitution | Significant steric hindrance | High (with optimized conditions) |
This conceptual comparison underscores that while sterically unhindered boronic acids might appear to be more reactive, they are also more susceptible to side reactions that can lower the overall yield of the desired product. The di-ortho-substitution in this compound, while necessitating carefully optimized reaction conditions (e.g., the use of bulky, electron-rich phosphine ligands and appropriate bases), ultimately provides a more controlled and selective reaction, leading to higher yields of the target diarylmethane. The choice of a suitable palladium catalyst and ligand system is crucial for overcoming the steric barrier and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[4]
Experimental Protocol: Synthesis of a Diaryl Methane using this compound
The following protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies for coupling sterically hindered partners.[5]
Reaction Scheme:
A general Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl methane.
This protocol highlights the need for a bulky phosphine ligand (SPhos) and a suitable base to facilitate the coupling of the sterically demanding this compound.
Mechanistic Considerations and the Role of Ortho-Substituents
The success of the Suzuki-Miyaura reaction with sterically hindered substrates hinges on the efficiency of the transmetalation step. The generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid and facilitates the transfer of the organic group to the palladium center.
References
- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (2,6-Dichlorobenzyl)boronic Acid: A Guide for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development, the synthesis and application of novel chemical entities are paramount. (2,6-Dichlorobenzyl)boronic acid, a halogenated organoboron compound, represents a valuable building block in medicinal chemistry. However, with its utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the appropriate disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
Waste Characterization: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[1][3][4][5][6].
Given that this compound is a halogenated organic compound, it must be treated as hazardous waste . The specific EPA hazardous waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department. In the absence of a specific listing, the waste may need to be evaluated for the aforementioned characteristics.
Key Principles for Waste Segregation:
-
Do Not Mix: Never combine this compound waste with non-hazardous waste.
-
Segregate Halogenated Waste: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper treatment and reduce disposal costs.
-
Avoid Incompatibles: Do not mix with strong oxidizing agents or other reactive chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and its associated contaminated materials.
3.1. Waste Collection
-
Solid Waste: Collect pure this compound, contaminated weighing paper, gloves, and other solid materials in a designated, robust, and sealable container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container designed for liquid hazardous waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
3.2. Container Labeling
Proper labeling is a critical and legally mandated component of hazardous waste disposal. The waste container must be clearly and indelibly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The specific hazards (e.g., "Irritant")
-
The date when the first waste was added to the container.
-
The name and contact information of the generating laboratory or researcher.
3.3. Storage of Hazardous Waste
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In a secondary containment bin to prevent the spread of potential leaks.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Containment and Cleanup:
-
For solid spills , carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Collect the contaminated absorbent and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original product label.
-
Final Disposal: The clean, dry, and unlabeled container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established, general hazardous waste guidelines provide a framework for safe management.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Neutralization (if permissible) | 5.5 - 9.0 | [3] |
| Container Headspace for Liquid Waste | Allow for expansion; do not overfill. | |
| Satellite Accumulation Area (SAA) Limit | Consult your institution's EHS policy (typically ≤ 55 gallons). |
It is crucial to reiterate that neutralization of this compound should not be attempted without the explicit approval and direct guidance of your institution's EHS department.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard recognition, waste segregation, and compliant disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental footprint. Always prioritize consultation with your institution's Environmental Health and Safety department as the definitive authority on all waste disposal matters.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,6-Dichlorobenzyl)boronic Acid
For the diligent researcher, scientist, or drug development professional, the bedrock of innovation is a deeply ingrained culture of safety. Handling specialized reagents like (2,6-Dichlorobenzyl)boronic acid demands more than just procedural knowledge; it requires a comprehensive understanding of the potential hazards and the rationale behind each safety protocol. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and handling procedures necessary to work safely with this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound, like many boronic acid derivatives, is an irritant.[1] The primary risks are associated with its effects upon contact with the eyes, skin, and respiratory system.[1] While specific toxicological data for this exact compound is limited, the safety profile can be inferred from its structural class and available Safety Data Sheets (SDS) for similar compounds.
The boronic acid functional group itself presents certain hazards, and the dichlorobenzyl moiety adds to the compound's reactivity and potential for irritation. Inhalation of the dust can irritate the nose, throat, and lungs.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Type | Description | Potential Health Effects |
| Eye Irritation | Causes eye irritation, potentially leading to chemical conjunctivitis.[1] | Redness, tearing, and discomfort.[2] |
| Skin Irritation | Causes skin irritation upon direct contact.[1] | Mild to moderate irritation with prolonged exposure.[2] |
| Respiratory Irritation | Irritating to the respiratory system if inhaled as a dust.[1] | Dry cough, sore throat, and shortness of breath.[2][5] |
| Ingestion | May cause gastrointestinal irritation.[1] | Nausea, vomiting, and diarrhea.[2][5] |
It is classified with risk phrase R 36/37/38, indicating it is "Irritating to eyes, respiratory system and skin".[1] This hazard profile is the fundamental reason for the stringent PPE requirements that follow.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
The first line of defense is always engineering controls. All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] Personal protective equipment is the critical second line of defense.
Table 2: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6][7] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves.[6][7] Consider double-gloving. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1] Double-gloving is best practice when handling highly potent or irritating compounds. |
| Body Protection | A fully fastened, long-sleeved lab coat.[6] | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | A NIOSH-approved respirator.[1][7] | Required if engineering controls (fume hood) are not available or if there is a significant risk of generating and inhaling dust.[1][7] |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills and falling objects. |
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step workflow is critical for minimizing exposure. The following protocol integrates the use of appropriate PPE at every stage.
Step-by-Step Protocol for Weighing and Solubilizing this compound
-
Preparation: Before retrieving the chemical, don all required PPE: safety goggles, a lab coat, and nitrile gloves. Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a weigh boat, spatula, and a sealable container for the prepared solution inside the fume hood.
-
Weighing: Carefully retrieve the stock bottle of this compound. Inside the fume hood, gently tap the required amount of solid into the weigh boat. Avoid any actions that could generate dust.[1][8]
-
Transfer: Carefully transfer the weighed solid into the designated vessel for dissolution.
-
Solubilization: Add the desired solvent to the vessel and mix gently to dissolve the compound.
-
Cleanup: Securely close the stock bottle and the newly prepared solution. Decontaminate the spatula and the weighing area within the fume hood.
-
Disposal: Dispose of the contaminated weigh boat, gloves, and any other disposable materials in a designated, clearly labeled hazardous waste container.[6]
This standard operating procedure is visualized in the workflow diagram below.
Caption: Safe handling workflow for this compound.
Emergency Response and Disposal
Even with the best precautions, accidents can happen. A clear plan for emergencies and waste disposal is non-negotiable.
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek medical aid.[1][2][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][8]
Spill Management
In the event of a spill, evacuate the immediate area. Wearing full PPE, including respiratory protection if necessary, sweep or vacuum up the solid material and place it into a suitable, sealed container for disposal.[1][8] Avoid actions that create dust.[1][8] Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.[7]
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and residual material, must be treated as hazardous waste.[6][7]
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[6]
-
Labeling: Label all waste containers as "Hazardous Waste" and include the full chemical name.[6]
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area according to your institution's environmental health and safety (EHS) guidelines.[7] Never dispose of this chemical down the drain or in regular trash.[6]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your work and ensure a safe environment for yourself and your colleagues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. laballey.com [laballey.com]
- 3. Boron | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. BORIC ACID | Occupational Safety and Health Administration [osha.gov]
- 5. Boric Acid Fact Sheet [npic.orst.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
